molecular formula C9H18N2O3 B1400174 L-Valine, N-[(2S)-2-amino-1-oxobutyl]- CAS No. 1814938-33-4

L-Valine, N-[(2S)-2-amino-1-oxobutyl]-

Cat. No.: B1400174
CAS No.: 1814938-33-4
M. Wt: 202.25 g/mol
InChI Key: LFNCGOGRKDPFHC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valine, N-[(2S)-2-amino-1-oxobutyl]- is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Valine, N-[(2S)-2-amino-1-oxobutyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valine, N-[(2S)-2-amino-1-oxobutyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-6(10)8(12)11-7(5(2)3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNCGOGRKDPFHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of L-Valine Derivatives: A Technical Guide to Scaffolds, Prodrugs, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of L-Valine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Strategic Value of the Valine Moiety

In medicinal chemistry, L-Valine is far more than a proteinogenic building block; it is a strategic structural motif used to modulate pharmacokinetics and biological potency.[] The isopropyl side chain of L-Valine provides a unique balance of lipophilicity and steric bulk, while its alpha-amino group serves as a versatile handle for derivatization.

This guide analyzes three critical domains where L-Valine derivatives dominate:

  • Prodrug Design: Exploiting the PEPT1 transporter to enhance oral bioavailability (e.g., Valacyclovir).[3]

  • Antimicrobial Chelates: Schiff bases and metal complexes that leverage the chelation effect to penetrate bacterial membranes.

  • Anticancer Scaffolds: Novel boroxazolidones and nucleoside analogs that target tumor metabolism.

The "Val-Promoiety" Strategy: Transporter-Targeted Prodrugs

The most commercially successful application of L-Valine derivatization is its use as a "promoiety" to convert polar drugs into substrates for intestinal transporters.

Mechanism of Action: PEPT1 Targeting

Valacyclovir, the L-valyl ester of acyclovir, exemplifies this strategy. Acyclovir itself has poor oral bioavailability (15-30%) due to limited passive diffusion. Esterification with L-Valine transforms the molecule into a substrate for PEPT1 (SLC15A1) , a high-capacity proton-coupled oligopeptide transporter located in the brush border membrane of the small intestine.

Once transported into the enterocyte, the prodrug is rapidly hydrolyzed by intracellular valacyclovir hydrolase (VACVase), releasing the active drug and L-Valine.

Pathway Visualization

The following diagram illustrates the vectoral transport mechanism.

PEPT1_Transport Lumen Intestinal Lumen (Low pH) PEPT1 PEPT1 Transporter (H+ Symport) Lumen->PEPT1 Substrate Binding Prodrug Valacyclovir (L-Valyl Ester) Prodrug->PEPT1 Cytosol Enterocyte Cytosol PEPT1->Cytosol Translocation Enzyme VACVase (BPHL Enzyme) Cytosol->Enzyme Hydrolysis Drug Acyclovir (Active Drug) Enzyme->Drug Valine L-Valine (Byproduct) Enzyme->Valine Blood Systemic Circulation Drug->Blood Basolateral Efflux

Figure 1: Mechanism of PEPT1-mediated transport of L-Valine ester prodrugs, significantly increasing bioavailability compared to passive diffusion.

Antimicrobial Scaffolds: Schiff Bases and Metal Complexes[4][5][6][7][8]

L-Valine Schiff bases (imines) and their transition metal complexes represent a potent class of antimicrobial agents. The biological activity here is often governed by Overtone’s Concept and Tweedy’s Chelation Theory .

The Chelation Effect

Upon complexation with metals like Cu(II), Co(II), or Zn(II), the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and O) of the valine ligand. This increases the lipophilic character of the central metal atom (delocalization of pi-electrons), facilitating permeation through the lipid layer of bacterial membranes.

Comparative Activity Data

The following table summarizes Minimum Inhibitory Concentration (MIC) data for L-Valine Schiff bases derived from salicylaldehyde and their metal complexes.

CompoundOrganismMIC (µg/mL)Mechanism Insight
L-Valine (Ligand) S. aureus>100Poor membrane permeability due to zwitterionic nature.
Val-Salicylaldehyde SB S. aureus60Formation of azomethine linkage improves lipophilicity.
[Cu(Val-Sal)2] Complex S. aureus15 Chelation enhances penetration; disrupts bacterial respiration.
[Co(Val-Sal)2] Complex E. coli30Effective against Gram-negative via porin channels.
Ciprofloxacin (Std) S. aureus5-10DNA gyrase inhibition (Reference standard).

Table 1: Comparative antibacterial activity demonstrating the "Chelation Effect."

Anticancer Frontiers: Boroxazolidones & 5-FU Derivatives

Recent research has expanded L-Valine's utility into oncology, specifically through Boroxazolidones (boron-containing heterocycles) and 5-Fluorouracil (5-FU) amino acid conjugates.

L-Valine Boroxazolidones

These derivatives are synthesized by condensing L-Valine with potassium borohydride and specific aldehydes. They function by inducing G2/M phase cell cycle arrest and triggering apoptosis via the Caspase 3/7 pathway.[4]

  • Target: Glioblastoma cells (LN229, SNB19).[4]

  • Potency: IC50 values range from 49–53 µM , comparable to Temozolomide in resistant lines.[4]

5-FU Amino Acid Esters

Conjugating 5-FU with L-Valine (e.g., Compound 2m) creates a scaffold that utilizes amino acid transporters to enter tumor cells, where it is hydrolyzed to release the cytotoxic 5-FU. This approach reduces systemic toxicity.

Detailed Experimental Protocol: Synthesis and Assay

This section provides a validated workflow for synthesizing a biologically active L-Valine Schiff base and its Copper(II) complex, followed by antimicrobial validation.

Workflow Visualization

Synthesis_Workflow Start Reagents: L-Valine + Salicylaldehyde Step1 Condensation (Reflux in EtOH + KOH, 3h) Start->Step1 Inter Schiff Base Ligand (Yellow Solid) Step1->Inter Step2 Metal Complexation (Add CuCl2 in EtOH, Reflux 2h) Inter->Step2 Product Cu(II)-Valine Complex (Green Precipitate) Step2->Product Wash Purification (Wash w/ Ether, Recrystallize) Product->Wash Assay Biological Assay (Agar Well Diffusion) Wash->Assay

Figure 2: Step-by-step synthesis and evaluation workflow for L-Valine metal complexes.

Step-by-Step Methodology
Phase A: Synthesis of L-Valine Schiff Base Ligand
  • Preparation: Dissolve L-Valine (10 mmol) in 20 mL of absolute ethanol containing an equimolar amount of KOH (to deprotonate the carboxylic acid and facilitate solubility).

  • Condensation: Add Salicylaldehyde (10 mmol) dropwise to the amino acid solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The solution will turn deep yellow, indicating imine formation.

  • Isolation: Concentrate the solution to half volume using a rotary evaporator. Cool in an ice bath to precipitate the Schiff base. Filter, wash with cold ethanol, and dry under vacuum.

Phase B: Synthesis of Metal Complex [Cu(L)2]
  • Reaction: Dissolve the Schiff base ligand (2 mmol) in hot ethanol (20 mL). Separately, dissolve CuCl₂·2H₂O (1 mmol) in ethanol (10 mL).

  • Mixing: Add the metal salt solution to the ligand solution. The 2:1 ratio is critical for the octahedral/square planar geometry.

  • Reflux: Reflux for 2 hours. A color change (typically to green or brown) confirms complexation.

  • Purification: Filter the precipitate, wash thoroughly with diethyl ether (to remove unreacted ligand), and dry.

Phase C: Antimicrobial Assay (Agar Well Diffusion)
  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Seeding: Swab the suspension evenly onto Mueller-Hinton Agar plates.

  • Loading: Punch 6mm wells into the agar. Dissolve the test compounds in DMSO (1 mg/mL) and add 50 µL to the wells. Include a DMSO control (negative) and Ciprofloxacin (positive).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

References

  • Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis, Antimicrobial Activities of Metal (II) Complexes from Salicylaldehyde and Valine Schiff Base. Source: African Journals Online (AJOL) URL:[Link]

  • In vitro anti-glioblastoma activity of L-valine derived boroxazolidones. Source: European Journal of Pharmacology (via PubMed) URL:[Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Source: MDPI Molecules URL:[Link]

  • Metal-Based Antibacterial and Antifungal Agents: Synthesis and Characterization. Source: PMC / NIH URL:[Link]

Sources

Metabolic Pathway of L-Valine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Valine is more than a proteinogenic building block; it is a critical metabolic node linking nitrogen balance, glucose homeostasis, and industrial fermentation.[1] For drug developers, the valine catabolic pathway offers targets for metabolic disorders (MSUD) and insulin resistance (via the 3-HIB intermediate). For metabolic engineers, the biosynthetic pathway represents a classic case study in flux redistribution for high-titer production.

This guide moves beyond textbook definitions to provide a mechanistic analysis of L-Valine metabolism, the pharmacological utility of its analogs (specifically L-Norvaline), and validated LC-MS/MS quantification protocols.

Part 1: The Biochemistry of L-Valine Metabolism[1][2]

Mammalian Catabolism: The Mitochondrial Energy Flux

In mammals, L-Valine is an essential amino acid.[2][3] Its catabolism occurs primarily in the mitochondria of skeletal muscle, not the liver (due to low hepatic BCAT activity). This pathway is a critical source of succinyl-CoA for the TCA cycle and a regulation point for insulin sensitivity.

The Pathway Logic:

  • Transamination (Reversible): L-Valine is converted to its keto-acid analog, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -ketoisovalerate (
    
    
    
    -KIV), by Branched-chain Aminotransferase (BCAT) . This step is equilibrium-driven.
  • Decarboxylation (Irreversible - The Commitment Step):

    
    -KIV undergoes oxidative decarboxylation by the Branched-chain 
    
    
    
    -ketoacid Dehydrogenase (BCKDH)
    complex. This is the rate-limiting step and the site of pathology in Maple Syrup Urine Disease (MSUD).
  • Oxidation & Rearrangement: The resulting Isobutyryl-CoA undergoes dehydrogenation, hydration, and rearrangement to form Succinyl-CoA .

Critical Insight - The 3-HIB Shunt: A specific intermediate, 3-Hydroxyisobutyrate (3-HIB) , can exit the mitochondria and act as a paracrine signal. Elevated 3-HIB promotes endothelial fatty acid uptake, linking BCAA accumulation to skeletal muscle insulin resistance [1].

Microbial Biosynthesis: Engineering for Titer

In bacteria like Corynebacterium glutamicum and E. coli, L-Valine is synthesized from pyruvate. Industrial production relies on deregulating this pathway to overcome feedback inhibition.

Key Engineering Targets:

  • Acetohydroxyacid Synthase (AHAS/IlvBN): The first committed step. Wild-type AHAS is feedback-inhibited by Valine. Industrial strains use feedback-resistant alleles.

  • Threonine Dehydratase (IlvA): Deletion of ilvA blocks the parallel isoleucine pathway, funneling pyruvate exclusively toward valine [2].

Part 2: Visualization of Metabolic Flux

The following diagrams illustrate the divergent pathways of Catabolism (Mammalian) and Biosynthesis (Microbial), highlighting regulatory nodes.

Diagram 1: Mammalian Catabolism & The 3-HIB Shunt

ValineCatabolism cluster_pathology Pathology Checkpoint Valine L-Valine BCAT BCAT (Mitochondrial) Valine->BCAT aKIV α-Ketoisovalerate (α-KIV) BCKDH BCKDH Complex (Rate Limiting) aKIV->BCKDH Isobutyryl Isobutyryl-CoA Methacrylyl Methacrylyl-CoA Isobutyryl->Methacrylyl HIB_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl->HIB_CoA HIB 3-HIB (Paracrine Signal) HIB_CoA->HIB Hydrolysis MMSA Methylmalonate Semialdehyde HIB->MMSA Oxidation Propionyl Propionyl-CoA MMSA->Propionyl Succinyl Succinyl-CoA (TCA Cycle) Propionyl->Succinyl BCAT->aKIV BCKDH->Isobutyryl HIBCH HIBCH

Caption: Mammalian catabolism of L-Valine. Note the BCKDH bottleneck (MSUD target) and 3-HIB exit.

Diagram 2: Microbial Biosynthesis & Engineering Targets

ValineBiosynthesis Pyruvate Pyruvate (2 Molecules) AHAS AHAS (IlvBN) Pyruvate->AHAS Acetolactate Acetolactate AHAIR AHAIR (IlvC) Acetolactate->AHAIR DHIV 2,3-Dihydroxy- isovalerate DHAD DHAD (IlvD) DHIV->DHAD KIV 2-Ketoisovalerate TransB Transaminase B (IlvE) KIV->TransB LVal L-Valine LVal->AHAS Feedback (-) Ile L-Isoleucine AHAS->Acetolactate AHAIR->DHIV DHAD->KIV TransB->LVal KB 2-Ketobutyrate KB->AHAS To Isoleucine Eng1 Target: ΔilvA (Blocks KB formation) Eng1->KB

Caption: Biosynthetic pathway from Pyruvate. Dashed red line indicates feedback inhibition removed in industrial strains.

Part 3: L-Valine Analogs & Antimetabolites

In drug development, structural analogs of L-Valine are used to probe enzyme kinetics or inhibit specific metabolic nodes.

L-Norvaline: The Arginase Inhibitor

L-Norvaline is a non-proteinogenic isomer of Valine (linear side chain vs. branched). It is chemically similar but metabolically distinct.[4]

  • Mechanism of Action: Norvaline acts as a potent, non-competitive inhibitor of Arginase .

  • Physiological Outcome: By inhibiting Arginase (which converts Arginine to Ornithine + Urea), Norvaline preserves the pool of L-Arginine available for Nitric Oxide Synthase (NOS) .[5]

  • Therapeutic Application: Used in research to reverse endothelial dysfunction and hypertension by boosting Nitric Oxide (NO) production [3].

Comparison of Key Analogs
CompoundStructure NotePrimary Target/FunctionClinical/Research Utility
L-Norvaline Linear isomerArginase InhibitorHypertension, Alzheimer's (plaque reduction via NO)

-Ketoisovalerate
Keto-acid formBCKDH SubstrateNitrogen-free supplement for CKD patients
3-Hydroxyisobutyrate Hydroxyl intermediateParacrine SignalingBiomarker for insulin resistance
Valganciclovir Valyl ester prodrugViral DNA PolymeraseValine moiety improves oral bioavailability of Ganciclovir

Part 4: Analytical Methodologies (LC-MS/MS)

Accurate quantification of Valine and its analogs in biological matrices (plasma/media) requires overcoming isobaric interference (e.g., Leucine/Isoleucine).

Protocol: "Dilute and Shoot" LC-MS/MS

Rationale: Direct precipitation minimizes analyte loss compared to SPE, essential for polar amino acids.

Materials:

  • Internal Standard (IS): L-Valine-

    
     (Cambridge Isotope Labs).
    
  • Column: Intrada Amino Acid (Imtakt) or Waters BEH Amide (HILIC). Note: C18 columns often fail to retain polar amino acids without ion-pairing agents.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 20

    
    L plasma. Add 180 
    
    
    
    L Methanol containing IS (10
    
    
    M).
  • Precipitation: Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to vial. Inject 2

    
    L.[6][7]
    
  • Chromatography:

    • Mobile Phase A: Acetonitrile/Formic Acid.[6][7]

    • Mobile Phase B: 100mM Ammonium Formate.

    • Gradient: High organic (A) to aqueous (B) to elute polar species.

MS/MS Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
L-Valine 118.172.115
L-Norvaline 118.172.1Separation by RT required
L-Valine (IS) 124.177.115
Leucine 132.186.118

Technical Note: L-Valine and L-Norvaline share the same mass transitions. Chromatographic separation is mandatory . Norvaline typically elutes later than Valine on HILIC columns due to hydrophobicity differences [4].

Part 5: References

  • Jang, C., et al. (2016). "A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance."[2] Nature Medicine. Available at: [Link]

  • Bartek, T., et al. (2010). "Metabolic engineering of Corynebacterium glutamicum for L-valine production." Applied Microbiology and Biotechnology. Available at: [Link]

  • Pokrovskiy, M.V., et al. (2011). "Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction."[5][8] International Journal of Hypertension. Available at: [Link]

  • Yang, R., et al. (2013).[7] "Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry." PLOS ONE. Available at: [Link][7]

Sources

"Spectroscopic analysis of L-Valine, N-[(2S)-2-amino-1-oxobutyl]-"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Quality Control[1]

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- , commonly referred to as the dipeptide L-Abu-L-Val (L-2-Aminobutyryl-L-Valine).[1]

Targeted at analytical chemists and drug development professionals, this document moves beyond basic identification to explore the structural logic defining this molecule. It integrates high-resolution Mass Spectrometry (HRMS) fragmentation pathways with Nuclear Magnetic Resonance (NMR) spin systems to establish a self-validating identification protocol.[1]

Part 1: Molecular Identity & Structural Logic

Before initiating spectral acquisition, the analyst must define the structural constraints of the target. The molecule consists of a non-proteinogenic N-terminal residue (L-2-Aminobutyric acid, Abu) coupled to a canonical C-terminal L-Valine.[1]

Table 1: Physicochemical Profile

PropertyValueNotes
Systematic Name L-Valine, N-[(2S)-2-amino-1-oxobutyl]-IUPAC nomenclature
Common Name L-Abu-L-ValStandard peptide notation
Molecular Formula

Exact Mass 202.1317 DaMonoisotopic

203.1390 DaProtonated molecular ion
Key Structural Feature Ethyl side chain (Abu) vs. Isopropyl side chain (Val)Critical for NMR differentiation
Part 2: Mass Spectrometry (MS/MS) Analysis[1][2]

Mass spectrometry serves as the primary screening tool. For this dipeptide, Soft Ionization (ESI) followed by Collision-Induced Dissociation (CID) provides a definitive fragmentation fingerprint.[1]

2.1 Fragmentation Logic

The fragmentation of protonated L-Abu-L-Val (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 203.14) follows standard peptide dissociation rules, primarily generating ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-type (N-terminal) and

-type (C-terminal) ions.
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Ion (C-terminal Valine):  Cleavage of the amide bond with charge retention on the C-terminus.
    
    • Calculation: MW(Val) + H = 117.15 + 1.007 = 118.16 Da .[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Ion (N-terminal Abu):  Cleavage of the amide bond with charge retention on the carbonyl carbon (acylium ion).
    
    • Calculation: MW(Abu) - OH = 103.12 - 17.01 = 86.11 Da .[1]

  • Immonium Ions: Internal fragmentation of the side chains, useful for confirming residue identity.

    • Valine Immonium: 72.08 Da (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )
      
    • Abu Immonium: 58.06 Da (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )
      
2.2 Visualization of Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ Precursor m/z 203.14 y1 y1 Ion (Val) m/z 118.16 Parent->y1 Amide Bond Cleavage b1 b1 Ion (Abu) m/z 86.11 Parent->b1 Amide Bond Cleavage Val_Imm Val Immonium m/z 72.08 y1->Val_Imm - H2O, - CO a1 a1 Ion (Abu) m/z 58.06 b1->a1 - CO (28 Da)

Figure 1: ESI-MS/MS fragmentation pathway for L-Abu-L-Val showing primary cleavage events.[1]

Part 3: Nuclear Magnetic Resonance (NMR)

NMR provides the stereochemical validation that MS cannot. The challenge with L-Abu-L-Val lies in distinguishing the ethyl group of Abu from the isopropyl group of Val, and assigning the amide connectivity.

3.1 Predicted Chemical Shifts (DMSO-

)

Note: Values are derived from random coil shifts and corrected for dipeptide environments.

Table 2: 1H and 13C NMR Assignment Strategy

ResiduePositionAtomngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(ppm)
Diagnostic Feature
Abu (N-term)

CH3.80 - 3.95Multiplet~54.0Downfield due to free amine


1.75 - 1.85Multiplet~25.0Diastereotopic protons


0.92Triplet~9.5Distinct triplet vs Val doublets
Val (C-term) NHNH8.10 - 8.30Doublet-Amide proton coupling to Val

-H

CH4.15 - 4.25DD~58.0Coupled to NH and

-H

CH2.05 - 2.15Multiplet~30.0Shielded methine


0.88, 0.90Doublets~18.0, 19.0Isopropyl "V" shape signal
Carbonyls Abu-COC=O[2][3][4][5][6]--~169.0Amide carbonyl
Val-COOHCOOH--~173.0Acid carbonyl
3.2 The Connectivity Map (COSY & HMBC)

To validate the sequence, one must trace the spin systems.

  • Abu System: The triplet methyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) connects to the methylene (
    
    
    
    ), which connects to the
    
    
    -methine.
  • Val System: The two doublet methyls (

    
    ) connect to the 
    
    
    
    -methine, which connects to the
    
    
    -methine, which finally couples to the Amide NH .
  • The Bridge: The Amide NH (Val) shows an HMBC correlation to the Carbonyl of Abu, linking the two spin systems.

NMR_Connectivity cluster_Abu Abu Spin System (N-Term) cluster_Val Val Spin System (C-Term) Abu_g Abu-γ (CH3) 0.92 ppm Abu_b Abu-β (CH2) 1.80 ppm Abu_g->Abu_b COSY (J=7Hz) Abu_a Abu-α (CH) 3.90 ppm Abu_b->Abu_a COSY Abu_CO Abu-C=O ~169 ppm Abu_a->Abu_CO HMBC Val_NH Amide NH 8.20 ppm Val_NH->Abu_CO HMBC / NOESY (Sequence Link) Val_a Val-α (CH) 4.20 ppm Val_NH->Val_a COSY (J=8Hz) Val_b Val-β (CH) 2.10 ppm Val_a->Val_b COSY Val_g Val-γ (2xCH3) 0.90 ppm Val_b->Val_g COSY

Figure 2: NMR Correlation Map. Solid lines indicate scalar coupling (COSY); Gold line indicates heteronuclear long-range coupling (HMBC) defining the peptide bond.[1]

Part 4: Experimental Protocols
4.1 Sample Preparation for NMR
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    to prevent the exchange of the Amide NH proton, which is critical for sequencing.
  • Concentration: 5–10 mg of peptide in 600

    
    L solvent.
    
  • Reference: Tetramethylsilane (TMS) or residual DMSO peak (2.50 ppm).[1]

4.2 LC-MS/MS Workflow
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Dipeptides are polar; early elution is expected.

  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6993116, Leu-Val (Analogous Dipeptide Structure).[1] Retrieved from [Link][1]

  • Wishart, D.S., et al. (2022). HMDB0029194: L-Alpha-aminobutyryl-L-valine.[1] Human Metabolome Database. Retrieved from [Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Standard reference for random coil peptide shifts).

  • NIST Mass Spectrometry Data Center. L-Valine Mass Spectrum. Retrieved from [Link][1]

Sources

"Mechanism of action of L-Valine in cellular processes"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of L-Valine’s mechanism of action, moving beyond general protein synthesis to focus on its specific roles in mTORC1 signaling, mitochondrial catabolic flux, and hematopoietic stem cell (HSC) maintenance.

Executive Summary

L-Valine (Val) is an essential branched-chain amino acid (BCAA) that functions as a critical metabolic regulator.[1][2] Unlike other amino acids primarily utilized for de novo protein synthesis, Valine acts as a distinct signaling moiety. Its cellular mechanism is defined by three core axes:

  • Molecular Sensing: Direct modulation of the Sestrin2-GATOR2 complex to activate mTORC1.

  • Catabolic Signaling: Generation of 3-Hydroxyisobutyrate (3-HIB) , a paracrine metabolite regulating lipid flux and insulin sensitivity.

  • Stemness Maintenance: Essential maintenance of the Hematopoietic Stem Cell (HSC) pool via mitochondrial anaplerosis.

Molecular Sensing & Signaling: The Sestrin2-mTORC1 Axis

While Leucine is often cited as the primary mTORC1 agonist, Valine utilizes the same mechanosensory machinery with distinct affinity kinetics. The primary sensor is Sestrin2 , a cytosolic stress-inducible protein.

Mechanism of Activation
  • The "OFF" State (Valine Deprivation):

    • In low-nutrient conditions, Sestrin2 binds tightly to GATOR2 (a pentameric complex of WDR24, WDR59, MIOS, SEH1L, SEC13).

    • This sequestration prevents GATOR2 from inhibiting GATOR1 .

    • Active GATOR1 acts as a GAP (GTPase Activating Protein) for RagA/B , keeping them in an inactive GDP-bound state.

    • Result: mTORC1 cannot be recruited to the lysosome and remains inactive.

  • The "ON" State (Valine Sufficiency):

    • Intracellular L-Valine binds directly to the specific pocket on Sestrin2.

    • Conformational Change: This binding induces a structural shift in Sestrin2, lowering its affinity for GATOR2.

    • GATOR2 Release: Free GATOR2 inhibits GATOR1.[3]

    • Rag Activation: RagA/B loads with GTP, recruiting mTORC1 to the lysosomal surface via the Ragulator complex.[4]

    • Kinase Activation: Rheb-GTP activates mTORC1, leading to phosphorylation of S6K1 (Thr389) and 4E-BP1 .[5]

Visualization: The Valine-Sestrin2 Signaling Cascade

Valine_mTOR_Signaling cluster_Signaling mTORC1 Activation Pathway Valine L-Valine (Intracellular) Sestrin2 Sestrin2 (Sensor) Valine->Sestrin2 Binds (Kd ~20-50µM) Valine->Sestrin2 Dissociates Complex GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (in absence of Val) GATOR1 GATOR1 (RagA/B GAP) GATOR2->GATOR1 Inhibits RagGTPases RagA/B-GTP (Active) GATOR1->RagGTPases Inhibits (GAP Activity) mTORC1 mTORC1 Complex RagGTPases->mTORC1 Recruits to Lysosome Lysosome Lysosomal Surface S6K1 p-S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylates

Caption: Valine binds Sestrin2, releasing GATOR2 to inhibit GATOR1, thereby allowing Rag GTPase-mediated mTORC1 activation.

Catabolic Flux & Metabolic Intermediates

Valine catabolism occurs primarily in the mitochondria and is unique among BCAAs because it generates Propionyl-CoA (anaplerotic) rather than Acetyl-CoA/Acetoacetate (ketogenic).

The 3-HIB Shunt

A critical non-canonical function of Valine catabolism is the production of 3-Hydroxyisobutyrate (3-HIB) .

  • Mechanism: During mitochondrial catabolism, the intermediate Methacrylyl-CoA is hydrated to 3-Hydroxyisobutyryl-CoA.[6]

  • Enzymatic Step: The enzyme HIBCH (3-hydroxyisobutyryl-CoA hydrolase) cleaves the CoA, releasing free 3-HIB.

  • Physiological Impact: 3-HIB exits the mitochondria and the cell, acting as a paracrine signal to endothelial cells to increase fatty acid transport. Excessive Valine flux leading to high 3-HIB is mechanically linked to insulin resistance in skeletal muscle.

Table 1: Key Enzymes in Valine Catabolism
StepEnzymeSubstrateProductRegulatory Note
1 BCAT1/2 L-Valineα-Ketoisovalerate (α-KIV)Reversible transamination.
2 BCKDH α-KIVIsobutyryl-CoARate-limiting step. Irreversible. Regulated by phosphorylation.
3 ACADM Isobutyryl-CoAMethacrylyl-CoADehydrogenation step.
4 ECHS1 Methacrylyl-CoA3-Hydroxyisobutyryl-CoAHydration.
5 HIBCH 3-Hydroxyisobutyryl-CoA3-HIB + CoACritical divergence point. Releases signaling metabolite 3-HIB.
6 ALDH6A1 Methylmalonic semialdehydePropionyl-CoAEnters TCA cycle as Succinyl-CoA (Anaplerosis).
Visualization: Mitochondrial Valine Catabolism

Valine_Catabolism Val L-Valine KIV α-Ketoisovalerate (α-KIV) Val->KIV Transamination IsoCoA Isobutyryl-CoA KIV->IsoCoA Decarboxylation MethCoA Methacrylyl-CoA IsoCoA->MethCoA HIB_CoA 3-Hydroxyisobutyryl-CoA MethCoA->HIB_CoA HIB 3-HIB (Signaling Metabolite) HIB_CoA->HIB Hydrolysis PropCoA Propionyl-CoA HIB_CoA->PropCoA Oxidation SuccCoA Succinyl-CoA (TCA Cycle) PropCoA->SuccCoA Anaplerosis BCAT BCAT BCKDH BCKDH HIBCH HIBCH

Caption: Valine catabolism generates Succinyl-CoA for energy and 3-HIB, a secreted signaling molecule regulating lipid flux.

Physiological Context: Hematopoietic Stem Cell (HSC) Maintenance

Recent authoritative studies (e.g., Science, Nature) have identified L-Valine as the specific limiting amino acid for HSC maintenance.

  • Mechanism: HSCs reside in a hypoxic niche and rely heavily on glycolysis, but they require Valine not just for protein synthesis, but for maintenance of the stem cell pool .

  • Deprivation Effect: Selective depletion of Valine (but not Leucine or Isoleucine) leads to the rapid exit of HSCs from the bone marrow niche and subsequent apoptosis/differentiation.

  • Therapeutic Implication: Dietary Valine restriction is currently being explored as a non-genotoxic conditioning regimen for Bone Marrow Transplantation (BMT), effectively emptying the niche without radiation.

Experimental Protocols

Protocol A: mTORC1 Recovery Assay (Valine Specific)

Objective: To quantify mTORC1 activation kinetics specifically driven by L-Valine.

Materials:

  • HEK293T or MEF cells.

  • Valine-free DMEM (custom formulation).

  • Dialyzed Fetal Bovine Serum (dFBS) to remove free amino acids.

  • Antibodies: p-S6K1 (Thr389), Total S6K1, GAPDH.

Workflow:

  • Seeding: Plate cells to reach 70% confluency.

  • Starvation (Critical Step):

    • Wash cells 2x with PBS.

    • Incubate in Valine-free DMEM + 10% dFBS for 50 minutes. Note: 50 mins is optimal to deplete intracellular pools without inducing autophagy-related feedback loops.

  • Stimulation:

    • Add L-Valine to final concentrations: 0, 10, 50, 100, 500 µM.

    • Incubate for 15 minutes exactly.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Readout: Western Blot. Calculate the ratio of p-S6K1 / Total S6K1.

    • Validation: The 0 µM control must show negligible p-S6K1. The 500 µM should mirror full media controls.

Protocol B: Valine Flux Analysis (Isotope Tracing)

Objective: To track Valine catabolism into the TCA cycle.

Materials:

  • [U-13C5]-L-Valine (Cambridge Isotope Laboratories).

  • GC-MS or LC-MS/MS system.

Workflow:

  • Pulse: Culture cells in media containing [U-13C5]-L-Valine (100% enrichment) for 2–4 hours.

  • Extraction: Metabolite extraction using cold 80% Methanol (-80°C).

  • Derivatization: For GC-MS (e.g., MOX-TBDMS method).

  • Analysis: Measure Mass Isotopomer Distribution (MID) of:

    • Succinate (m+4): Indicates direct entry via Propionyl-CoA.

    • Citrate (m+4): Indicates progression through TCA cycle.

    • 3-HIB: Verify accumulation if studying insulin resistance models.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[3][[“]][8][[“]] Science. Link

  • Taya, Y., et al. (2016).[10] Depleting dietary valine permits nonmyeloablative mouse hematopoietic stem cell transplantation.[1] Science. Link

  • Jang, C., et al. (2016). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine. Link

  • Chantranupong, L., et al. (2016). The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1.[3][[“]] Cell Reports. Link

  • Neinast, M., et al. (2019). Branched Chain Amino Acids.[1][11][12][13][14] Annual Review of Physiology. Link

Sources

Exploring the Therapeutic Potential of L-Valine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Valine is often reduced to its role as a dietary branched-chain amino acid (BCAA). However, in modern medicinal chemistry, L-Valine compounds represent a sophisticated strategy for overcoming pharmacokinetic barriers. This guide explores the dual therapeutic identity of L-Valine: first, as a promoiety that exploits the PEPT1 transporter to exponentially increase the oral bioavailability of polar drugs (e.g., Valacyclovir); and second, as a metabolic modulator in the treatment of hepatic encephalopathy. We will dissect the mechanisms, synthesis protocols, and clinical rationale behind these applications.

The L-Valine Promoiety: Hijacking the PEPT1 Transporter

The most commercially successful application of L-Valine in drug design is its conjugation to poor-permeability drugs to form ester prodrugs. This strategy transforms a drug that relies on passive diffusion (often poor) into a substrate for active transport.

The Mechanism of Action

Many antiviral nucleoside analogues (e.g., Acyclovir, Ganciclovir) suffer from low oral bioavailability due to their polarity. By esterifying the hydroxyl group of these drugs with L-Valine, the resulting molecule mimics a dipeptide.

  • Intestinal Uptake: The L-Valine ester is recognized by PEPT1 (SLC15A1) , a high-capacity proton-coupled oligopeptide transporter located on the apical membrane of enterocytes.

  • Translocation: The prodrug is actively transported into the enterocyte, driven by the proton gradient.

  • Bioactivation: Once in the systemic circulation or liver, the ester bond is rapidly hydrolyzed by Valacyclovirase (BPHL - Biphenyl Hydrolase-Like Protein) , releasing the active parent drug and free L-Valine.

Impact Data:

  • Acyclovir Bioavailability: ~10-20%[1]

  • Valacyclovir Bioavailability: ~54%[1]

  • Fold Increase: ~3-5x

Visualization: The PEPT1 Transport Pathway

The following diagram illustrates the "Trojan Horse" mechanism of L-Valine prodrugs.

PEPT1_Transport node_lumen Intestinal Lumen (Low Bioavailability) node_pept1 PEPT1 Transporter (SLC15A1) node_lumen->node_pept1 L-Valine Prodrug (Substrate Recognition) node_cell Enterocyte (Intracellular) node_pept1->node_cell H+ Coupled Influx node_blood Systemic Circulation (Portal Vein) node_cell->node_blood Basolateral Transport node_enzyme Valacyclovirase (BPHL Enzyme) node_blood->node_enzyme Substrate Binding node_enzyme->node_blood Release L-Valine (Recycled) node_target Active Drug (Therapeutic Effect) node_enzyme->node_target Hydrolysis (Release Parent Drug)

Caption: Figure 1. Mechanism of PEPT1-mediated uptake and enzymatic activation of L-Valine ester prodrugs.

Metabolic Therapeutics: Hepatic Encephalopathy (HE)

Beyond prodrugs, L-Valine plays a direct therapeutic role in liver disease. In liver cirrhosis, the liver's ability to metabolize aromatic amino acids (AAAs) is compromised, while skeletal muscle hyper-catabolizes BCAAs (Valine, Leucine, Isoleucine).

The Fischer Ratio & Neurotoxicity
  • Pathology: Low BCAA levels and high AAA levels lead to a decreased Fischer Ratio (BCAA/AAA).[2] AAAs cross the Blood-Brain Barrier (BBB) via the LAT1 transporter (which they share with BCAAs). High brain AAA levels lead to the synthesis of "false neurotransmitters" (e.g., octopamine), causing cognitive impairment (HE).

  • Therapeutic Logic: Supplementation with L-Valine compounds (often as BCAA mixtures) competes with AAAs for LAT1 transport, reducing cerebral AAA uptake and restoring neurotransmitter balance.

Quantitative Comparison: Prodrug vs. Metabolic Use
ParameterL-Valine Prodrugs (e.g., Valacyclovir)Metabolic Therapy (BCAA/Valine)
Primary Target PEPT1 Transporter (Intestine)LAT1 Transporter (BBB) / Muscle
Mechanism Active Transport EnhancementCompetitive Inhibition / Anabolism
Dosing Milligram scale (Drug dependent)Gram scale (Nutritional/Metabolic)
Key Enzyme BPHL (Valacyclovirase)BCAT (BCAA Aminotransferase)
Outcome Increased Drug BioavailabilityAmmonia Detoxification / Mental Status

Experimental Protocol: Synthesis of L-Valine Ester Prodrugs

Note: This protocol outlines the general synthesis of an L-Valine ester conjugate (e.g., Valacyclovir analog) using standard coupling chemistry. All steps must be performed in a fume hood.

Reagents & Equipment
  • Reagents: N-Boc-L-Valine, Parent Drug (containing -OH group), DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Equipment: Rotary evaporator, HPLC (C18 column), NMR spectrometer.

Step-by-Step Synthesis Workflow
  • Protection: Ensure the amine group of L-Valine is protected (Boc-L-Valine) to prevent self-polymerization.

  • Coupling (Steglich Esterification):

    • Dissolve Parent Drug (1 eq) and Boc-L-Valine (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) as a catalyst.

    • Cool to 0°C. Add DCC (1.2 eq) dropwise.

    • Stir at RT for 12-24 hours. The mixture will precipitate DCU (urea byproduct).

  • Purification (Intermediate): Filter off DCU. Wash filtrate with NaHCO3 and Brine. Dry over Na2SO4. Concentrate to yield Boc-Val-Drug.

  • Deprotection:

    • Dissolve Boc-Val-Drug in DCM/TFA (1:1 ratio).

    • Stir for 1-2 hours to remove the Boc group.

  • Isolation: Evaporate TFA. Neutralize with NaHCO3 or isolate as a salt (Hydrochloride/Trifluoroacetate).

  • Validation: Verify structure via 1H-NMR (look for Valine isopropyl peaks) and Mass Spectrometry.

Visualization: Synthesis Logic

Synthesis_Workflow node_start Start: Parent Drug (-OH) + Boc-L-Valine node_couple Step 1: Coupling (DCC/DMAP in DCM) node_start->node_couple node_inter Intermediate: Boc-Val-Ester-Drug node_couple->node_inter Formation of Ester Bond node_deprotect Step 2: Deprotection (TFA/DCM) node_inter->node_deprotect Removal of Boc Group node_final Final Product: L-Valine Ester Prodrug node_deprotect->node_final Salt Formation node_qc QC Validation: NMR & HPLC node_final->node_qc

Caption: Figure 2. Chemical synthesis workflow for creating L-Valine ester prodrugs.

Challenges & Future Directions

While L-Valine compounds are powerful, they are not without risk.

  • Toxicity (BCAA Accumulation): In patients with metabolic defects (e.g., Maple Syrup Urine Disease), L-Valine accumulation can be neurotoxic.

  • Stability: Ester bonds are susceptible to hydrolysis in plasma before reaching the target tissue if not designed with steric precision.

  • Future: Research is shifting toward L-Valine conjugated nanoparticles . By coating nanomicelles with L-Valine, researchers can target the LAT1 transporter on the Blood-Brain Barrier or tumor cells, enabling targeted delivery of chemotherapeutics like Doxorubicin.

References

  • Prodrug Mechanisms & Valacyclovir

    • Title: Structural basis for prodrug recognition by the SLC15 family of proton-coupled peptide transporters.
    • Source: PNAS (Proceedings of the N
    • URL:[Link]

  • Hepatic Encephalopathy & BCAA

    • Title: Branched-chain amino acids for people with hepatic encephalopathy.[2][3][4]

    • Source: Cochrane Database of System
    • URL:[Link]

  • Prodrug Design & Bioavailability

    • Title: Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
    • Source: Taylor & Francis Online (Expert Opinion on Drug Delivery).
    • URL:[Link][5]

  • Nanoparticle Conjugation

    • Title: Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug.
    • Source: MDPI (Pharmaceutics).
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of L-Valine Derivative Interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Valine, an essential branched-chain amino acid, and its derivatives represent a versatile scaffold in medicinal chemistry, offering pathways to enhance drug stability, bioavailability, and target specificity.[][2][3] This technical guide provides a comprehensive walkthrough of the in silico workflow used to investigate and predict the interactions between L-Valine derivatives and their protein targets. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical reasoning—the "why"—behind each phase of the computational pipeline. We will cover the entire modeling cascade, from initial system preparation and molecular docking to the dynamic validation of interactions through molecular dynamics (MD) simulations and subsequent binding free energy calculations. The protocols detailed herein are grounded in established, field-proven methodologies, designed to provide researchers with a robust framework for accelerating their drug discovery efforts.

The Strategic Imperative for Modeling L-Valine Derivatives

The modification of parent drug molecules with L-Valine derivatives is a proven strategy for improving pharmacokinetic properties.[][4] For instance, L-Valine esters can be used to create prodrugs that leverage amino acid transporters for enhanced absorption.[4][5] Given the vast chemical space of possible derivatives, in silico modeling is not merely a supplementary tool but a critical necessity. It allows for the rapid, cost-effective screening of thousands of potential compounds, prioritizing those with the highest predicted affinity and most stable binding modes for synthesis and in vitro testing.[6][7][8][9] This computational-first approach significantly de-risks the drug development pipeline, focusing resources on candidates with the highest probability of success.

The core of this in silico investigation rests on a multi-stage workflow that progressively increases in computational rigor and predictive accuracy. We begin with a wide-net approach (molecular docking) to predict how a ligand might bind and then use more computationally intensive methods (MD simulations) to validate the stability and energetics of that binding.

G cluster_0 In Silico Modeling Workflow Prep System Preparation (Protein & Ligand) Dock Molecular Docking (Pose Prediction) Prep->Dock Prepared Structures MD Molecular Dynamics (Stability Assessment) Dock->MD Top Poses Analysis Post-Hoc Analysis (Binding Energy) MD->Analysis Trajectories Decision Candidate Prioritization Analysis->Decision Ranked Data

Caption: High-level overview of the integrated in silico drug discovery workflow.

Foundational Work: System Preparation

The axiom "garbage in, garbage out" is acutely true in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase, while not the most glamorous, is arguably the most critical.

Protein Structure Preparation

The "Why": Experimentally determined structures, typically sourced from the Worldwide Protein Data Bank (wwPDB)[10][11], are not immediately ready for simulation.[12] They often contain non-essential water molecules, ions from crystallization buffers, and may be missing hydrogen atoms, side chains, or even entire loops.[13][14] Proper preparation is essential to create a clean, chemically correct, and computationally tractable model.[15]

Protocol: Standard Protein Preparation

  • Obtain Structure: Download the protein structure of interest (e.g., PDB ID: 1XYZ) from a wwPDB member site like RCSB PDB.[16]

  • Remove Heteroatoms: Delete components not relevant to the binding interaction, such as crystallization agents (e.g., glycerol), buffer ions, and most water molecules. Causality: These molecules can interfere with ligand docking and add unnecessary computational expense. Retain only water molecules known to be critical for mediating ligand binding, if any.

  • Add Hydrogens: Experimental structures (especially X-ray crystallography) often lack hydrogen coordinates. Add hydrogens according to a specific pH (typically 7.4) to ensure correct ionization states for acidic and basic residues.

  • Handle Missing Residues/Atoms: Use tools like Schrödinger's Protein Preparation Wizard or standalone modeling software to build in missing side chains or loops. Causality: Gaps in the structure can lead to simulation artifacts and incorrect binding site definition.

  • Assign Charges and Atom Types: Convert the cleaned PDB file into a simulation-ready format (e.g., PDBQT for Vina). This step assigns partial atomic charges and atom types compatible with the chosen force field.

L-Valine Derivative (Ligand) Preparation

The "Why": A ligand must be represented by a high-quality, low-energy 3D conformation with correct atom types and partial charges. Starting with a poor conformation can trap docking algorithms in a local energy minimum, leading to incorrect binding pose predictions.

Protocol: Ligand Preparation from 2D or 3D Source

  • Obtain Structure: Source the ligand structure from a database like PubChem[17][18][19][20][21] or draw it using a chemical editor.

  • Generate 3D Conformation: If starting from a 2D structure (e.g., SMILES string), use a program like Open Babel to generate a reasonable 3D conformation.

  • Assign Protonation State: Determine the most likely protonation state at the target physiological pH (e.g., 7.4).

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or a quantum mechanical method for higher accuracy) to find a low-energy conformation. Causality: This step ensures the starting ligand geometry is physically realistic and not strained.

  • Assign Charges and Torsion: Assign partial charges (e.g., Gasteiger charges for AutoDock) and define rotatable bonds. This information is critical for the docking software to explore conformational flexibility.

Workflow Part I: Predicting Binding Modes with Molecular Docking

Molecular docking is a high-throughput computational method used to predict the preferred orientation and binding affinity of one molecule to a second.[6][9] It acts as our first filter, rapidly screening our L-Valine derivatives to identify those that fit well within the target's binding pocket.

The "Why": Docking is a balance of speed and accuracy.[22] It uses scoring functions to approximate the binding free energy, allowing us to rank a large library of compounds far more quickly than with more rigorous methods.[6] The primary goals are to identify plausible binding poses and to provide a preliminary ranking of compounds based on their predicted affinity.

G cluster_1 Molecular Docking Workflow Input_P Prepared Protein (receptor.pdbqt) Grid Define Search Space (Grid Box) Input_P->Grid Input_L Prepared Ligand (ligand.pdbqt) Vina Run AutoDock Vina Input_L->Vina Grid->Vina conf.txt Output Output Poses & Scores (out.pdbqt, log.txt) Vina->Output

Caption: Step-by-step workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina [22][23][24]

  • Prepare Inputs: Ensure both the protein receptor and the L-Valine derivative ligand are in the required PDBQT format, as described in Section 2.

  • Define the Search Space (Grid Box): Precisely define the three-dimensional coordinates and size of the box in which Vina will search for binding poses. Causality: A well-defined box, centered on the known or predicted active site, focuses the computational effort, increasing efficiency and reducing the chance of finding irrelevant binding modes. A box that is too small may miss the correct pose, while one that is too large wastes computational time.

  • Create Configuration File: Generate a text file (conf.txt) specifying the paths to the receptor and ligand, the center and size of the grid box, and the desired output file name.

    • receptor = receptor.pdbqt

    • ligand = ligand.pdbqt

    • out = ligand_out.pdbqt

    • center_x, center_y, center_z = [coordinates]

    • size_x, size_y, size_z = [dimensions in Angstroms]

    • exhaustiveness = 16 (Expertise: Increasing exhaustiveness from the default of 8 enhances the search thoroughness at the cost of longer computation time; 16 is a good compromise for accuracy.[24])

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Results: Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol. The log file contains the scores for each pose.

Data Presentation: Docking Results

L-Valine DerivativeVina Score (kcal/mol)Key Interacting Residues (Pose 1)
Val-Derivative-001-9.8TYR 151, LYS 66, ASP 121
Val-Derivative-002-9.5TYR 151, GLN 78
Val-Parent-Drug-8.2TYR 151, GLN 78
Val-Derivative-003-7.6LYS 66, SER 119

This is illustrative data. The table clearly shows that Derivative-001 has the best-predicted binding affinity. This quantitative ranking is the primary output used to select candidates for the next, more rigorous stage of analysis.

Workflow Part II: Assessing Complex Stability with Molecular Dynamics (MD)

A docking pose is a static snapshot. A biological system, however, is dynamic. MD simulation allows us to introduce temperature, pressure, and solvent, providing a much more realistic view of how the L-Valine derivative-protein complex behaves over time.

The "Why": The primary purpose of MD is to test the stability of the docked pose.[25] If a ligand has a high docking score but is unstable in the binding pocket and dissociates quickly in a dynamic environment, it is a poor candidate. MD simulations allow us to observe conformational changes, analyze the persistence of key interactions (like hydrogen bonds), and provide the necessary conformational sampling for more accurate binding free energy calculations.[26][27]

Protocol: Protein-Ligand MD Simulation using GROMACS [25][26][28]

  • System Preparation:

    • Force Field Selection: Choose a force field appropriate for proteins and organic molecules (e.g., AMBER, CHARMM).[29][30][31][32][33] These force fields are well-parameterized for standard amino acids, and tools exist to generate parameters for novel derivatives.[29]

    • Ligand Parameterization: This is a critical step. The force field does not inherently know the parameters (bond lengths, angles, charges) for a novel L-Valine derivative.[34][35][36][37] Use servers or tools like CGenFF (for CHARMM) or Antechamber/GAFF (for AMBER) to generate a topology file for the ligand.[35][38][39]

    • Combine Topologies: Merge the protein and ligand topology files into a single system topology.[25]

  • Solvation and Ionization:

    • Define Simulation Box: Place the protein-ligand complex in the center of a periodic simulation box (e.g., cubic or dodecahedron).

    • Add Solvent: Fill the box with a chosen water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure): Continue the simulation at the target temperature and pressure (e.g., 1 bar). This allows the density of the box to relax to the correct value. Restraints are typically maintained on the complex.

  • Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100-200 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds). This trajectory is the raw data for all subsequent analysis.

G cluster_2 MD Simulation Stages Setup System Setup (Solvate & Ionize) Min Energy Minimization (Remove Clashes) Setup->Min NVT NVT Equilibration (Temperature) Min->NVT NPT NPT Equilibration (Pressure & Density) NVT->NPT Prod Production MD (Data Collection) NPT->Prod

Caption: The sequential stages of preparing and running an MD simulation.

Workflow Part III: Analysis and Binding Energy Refinement

The raw MD trajectory is a massive file containing atomic coordinates over time. The final step is to extract meaningful, quantitative data to assess stability and refine our estimate of binding affinity.

The "Why": Visual inspection is insufficient. We need quantitative metrics to compare the stability of different L-Valine derivatives and to calculate a more accurate binding energy than the docking score. Methods like MM/PBSA and MM/GBSA offer a good compromise between accuracy and computational cost for this task.[40][41][42][43][44]

Key Analyses:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time. Interpretation: A stable, converging RMSD plot for both protein and ligand indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding site.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. Interpretation: This identifies which parts of the protein are flexible versus stable. High fluctuations in the binding site might indicate an unstable interaction.

  • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Interpretation: Persistent hydrogen bonds that were identified in the docking pose are a strong indicator of a stable and specific interaction.

  • Binding Free Energy Calculation (MM/PBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point method to estimate binding free energy from MD snapshots.[40][41][42] It calculates the energy of the complex, the protein, and the ligand individually and combines them to estimate ΔG_binding. While less rigorous than alchemical free energy methods, it is far more accurate than docking scores.[40][44]

Data Presentation: MD Analysis & MM/PBSA Results

L-Valine DerivativeAvg. Ligand RMSD (Å)Key H-Bonds Occupancy (%)MM/PBSA ΔG (kcal/mol)
Val-Derivative-0011.2 ± 0.3TYR151 (95%), LYS66 (88%)-45.7 ± 4.1
Val-Derivative-0022.8 ± 0.9TYR151 (42%)-28.3 ± 5.5
Val-Parent-Drug1.5 ± 0.4TYR151 (91%)-35.1 ± 3.8

This is illustrative data. This table integrates multiple data points to build a compelling case. Although Derivative-002 had a good docking score, its high RMSD and low H-bond occupancy during MD suggest it is unstable. In contrast, Derivative-001 remains stable (low RMSD), maintains its key interactions (high occupancy), and has the most favorable binding free energy as calculated by MM/PBSA. This makes it the top candidate to advance to experimental validation.

Conclusion

The in silico modeling of L-Valine derivative interactions, when executed with scientific rigor, is a powerful engine for modern drug discovery. By following an integrated workflow of system preparation, molecular docking, molecular dynamics, and post-hoc analysis, researchers can effectively navigate vast chemical landscapes. This guide has detailed not only the "how" but the "why" of each step, emphasizing that each stage serves as a validation check for the last. This self-validating, tiered approach ensures that computational resources are spent wisely and that the candidates ultimately proposed for synthesis have been vetted by increasingly realistic and accurate digital models.

References

  • Title: Protein Data Bank Source: Wikipedia URL: [Link]

  • Title: End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design Source: ACS Chemical Reviews URL: [Link]

  • Title: Worldwide Protein Data Bank Source: wwPDB URL: [Link]

  • Title: PubChem Source: Wikipedia URL: [Link]

  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

  • Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: Expert Opinion on Drug Discovery via PubMed URL: [Link]

  • Title: Protein Data Bank: the single global archive for 3D macromolecular structure data Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026 Source: BioMT URL: [Link]

  • Title: Protein Data Bank: Key to the Molecules of Life Source: National Science Foundation (NSF) URL: [Link]

  • Title: GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step Source: YouTube URL: [Link]

  • Title: PubChem Substance and Compound databases Source: Nucleic Acids Research via PubMed URL: [Link]

  • Title: Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen Source: Methods in Molecular Biology via PubMed URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: GROMACS Tutorial - Protein-Ligand Complex Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: GROMACS Tutorial - Protein-Ligand Complex (Ligand Topology) Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: RCSB PDB: Homepage Source: RCSB Protein Data Bank URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design Source: Peng's Lab, East China Normal University URL: [Link]

  • Title: Basic docking Source: Autodock Vina 1.2.0 documentation - Read the Docs URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL: [Link]

  • Title: PubChem Source: Database Commons URL: [Link]

  • Title: Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform Source: Medium URL: [Link]

  • Title: Small molecule force field parametrization for atomistic Molecular Dynamics simulations Source: BioExcel URL: [Link]

  • Title: PubChem Substance and Compound databases Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: In silico Identification and Characterization of Protein-Ligand Binding Sites Source: Methods in Molecular Biology via PubMed URL: [Link]

  • Title: Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA Source: Journal of Molecular Graphics and Modelling URL: [Link]

  • Title: In silico identification and characterization of protein-ligand binding sites Source: CentAUR URL: [Link]

  • Title: What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Source: Cresset Group URL: [Link]

  • Title: Protein Preparation Source: DrugFlow Docs URL: [Link]

  • Title: Protein Preparation & Validation Source: SAMSON Documentation Center URL: [Link]

  • Title: Protein Preparation Workflow Source: Schrödinger URL: [Link]

  • Title: Protein Preparation Source: Toolkits--python 2025.2.1 documentation URL: [Link]

  • Title: How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM Source: YouTube URL: [Link]

  • Title: N-Methyl-L-valine: A Key Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Force Fields in Molecular Dynamics Simulations: Choosing the Right One Source: Accebion URL: [Link]

  • Title: Introduction to Structure Preparation and Visualization Source: GitHub Pages URL: [Link]

  • Title: Which are the differences between the AMBER and the CHARMm Force fields? Source: ResearchGate URL: [Link]

  • Title: Ligandbook (release) Source: Resources - CCPBioSim URL: [Link]

  • Title: Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields Source: The Journal of Physical Chemistry B via PubMed URL: [Link]

  • Title: Is AMBER or CHARMM force field better for protein structural biology studies? Source: ResearchGate URL: [Link]

  • Title: Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Note: In Vitro Assessment of L-Valine Derivative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Valine derivatives represent a critical class of therapeutic agents, primarily utilized as ester-prodrugs (e.g., Valacyclovir, Valganciclovir) to enhance oral bioavailability via the hPEPT1 (SLC15A1) transporter, or as structural analogs targeting LAT1 (SLC7A5) in metabolic and oncological indications. This guide provides a rigorous technical framework for evaluating these compounds. Unlike generic screening protocols, this document focuses on the specific kinetic coupling of proton-dependent transport and intracellular hydrolysis by BPHL (Valacyclovirase) , offering a self-validating workflow for drug development professionals.

Strategic Overview: The "Entry-Activation" Axis

The efficacy of an L-Valine derivative is rarely defined by its intrinsic potency alone. It is defined by a two-step bioavailability cascade:

  • The Entry (Transport): Does the valine moiety successfully masquerade as a substrate for hPEPT1 (intestinal) or LAT1 (Blood-Brain Barrier/Tumor)?

  • The Activation (Hydrolysis): Is the ester bond cleaved at a rate that releases the parent drug after absorption but before clearance?

Critical Failure Mode: Many derivatives fail not because they lack potency, but because they possess high affinity (low


) but low capacity (

) for the transporter, or because they are chemically unstable in the intestinal lumen prior to absorption.

Protocol A: hPEPT1 Transporter Uptake Assay

Objective: Quantify the specific uptake of L-Valine derivatives via the proton-coupled oligopeptide transporter 1 (hPEPT1).

Mechanistic Rationale

hPEPT1 functions via a proton symport mechanism. Consequently, this assay must be performed under a pH gradient (


). Performing this assay at symmetrical pH 7.4 is a common novice error that abolishes transport activity.
Experimental Design (DOT Visualization)

PEPT1_Mechanism Extracellular Apical Chamber (pH 6.0) Transporter hPEPT1 (SLC15A1) Extracellular->Transporter Val-Derivative + H+ Intracellular Cytosol (pH 7.4) Transporter->Intracellular Translocation Analysis LC-MS/MS Quantification Intracellular->Analysis Cell Lysis GlySar Gly-Sar (Competitor) GlySar->Transporter Competitive Inhibition

Figure 1: Proton-driven transport mechanism. Note the critical pH gradient required for hPEPT1 function.

Step-by-Step Methodology

1. Cell Model Preparation:

  • System: Caco-2 cells (21-day differentiation) or MDCK/CHO cells stably transfected with hPEPT1.

  • Validation: Verify expression using [

    
    H]-Gly-Sar uptake. A signal-to-noise ratio >10 (vs. wild type) is required.
    

2. Buffer Preparation (The pH Switch):

  • Uptake Buffer (Apical): HBSS buffered with MES, adjusted to pH 6.0 .

  • Wash Buffer: Ice-cold HBSS containing 0.1% BSA (to reduce non-specific binding), pH 7.4.

3. The Uptake Reaction:

  • Wash cells 2x with warm Uptake Buffer.

  • Initiation: Add 250 µL of Test Compound (10 µM - 10 mM) in Uptake Buffer.

    • Control A: [

      
      H]-Gly-Sar (Positive Control).
      
    • Control B: Test Compound + 10 mM Gly-Sar (Competitive Inhibition Control).

  • Incubation: 10–15 minutes at 37°C. (Keep short to measure initial rate kinetics, not equilibrium).

  • Termination: Aspirate rapidly and wash 3x with Ice-Cold Wash Buffer.

4. Quantification:

  • Lyse cells in MeOH:H2O (50:50).

  • Analyze via LC-MS/MS.[1][2][3]

  • Normalization: Normalize uptake to total protein content (BCA assay).

Data Interpretation:

  • Specific Uptake = (Total Uptake) - (Uptake in presence of excess Gly-Sar).

  • If uptake is not inhibited by Gly-Sar, the mechanism is not PEPT1-mediated (likely passive diffusion).

Protocol B: Intracellular Bioconversion (BPHL Hydrolysis)

Objective: Determine the rate of prodrug conversion to the parent drug by Biphenyl Hydrolase-Like protein (BPHL/Valacyclovirase).

Mechanistic Rationale

Valine esters are specifically designed to be stable at acidic pH (stomach) but rapidly hydrolyzed intracellularly. Using generic liver microsomes is often insufficient; intestinal S9 fractions or Caco-2 homogenates are superior because they contain high levels of BPHL.

Experimental Workflow (DOT Visualization)

Hydrolysis_Workflow Substrate Valine-Derivative (10 µM) Incubation Incubation 37°C, pH 7.4 Substrate->Incubation Enzyme Enzyme Source (Human Intestinal S9 / rBPHL) Enzyme->Incubation Sampling Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench (Ice-cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS (Parent vs. Prodrug Ratio) Quench->Analysis

Figure 2: Enzymatic stability workflow. Rapid quenching is essential due to the high turnover rate of BPHL.

Step-by-Step Methodology

1. Enzyme Source Preparation:

  • Thaw Human Intestinal S9 fractions or Caco-2 cell homogenates on ice.

  • Adjust protein concentration to 0.5 mg/mL in PBS (pH 7.4).

2. Reaction Setup:

  • Pre-incubate enzyme mixture at 37°C for 5 minutes.

  • Spike: Add Test Compound (Final conc: 10 µM). DMSO content must be <0.1%.

3. Kinetic Sampling:

  • At

    
     minutes, remove 50 µL aliquots.
    
  • Quench: Immediately dispense into 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Note: Do not use acid quenching if the parent drug is acid-labile.

4. Controls:

  • Negative Control: Buffer only (no enzyme) to assess chemical stability (spontaneous hydrolysis).

  • Positive Control: Valacyclovir (Known substrate of BPHL).

5. Calculation:

  • Plot ln(% Remaining) vs. Time.

  • Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).
    
    

Data Presentation & Reference Values

When reporting results, compare your derivative against the "Gold Standard" (Valacyclovir) to establish relative efficacy.

Comparative Benchmarks (Human Systems)
ParameterAssay TypeValacyclovir (Reference)Desired Profile for New Derivative
hPEPT1 Affinity (

)
Transporter Uptake~1.6 – 6.0 mM< 2.0 mM (Higher Affinity)
hPEPT1 Capacity (

)
Transporter UptakeHighHigh (Avoid saturation at therapeutic dose)
Hydrolysis

Intestinal S9 / BPHL< 15 min< 30 min (Rapid activation)
Chemical Stability Buffer pH 6.0> 24 hours> 24 hours (Stable in lumen)
Efflux Ratio Caco-2 Bidirectional< 2.0< 2.0 (Avoid P-gp efflux)

Functional Efficacy (Downstream)

While transport and hydrolysis are the primary hurdles, functional verification is required.

  • For Antiviral Prodrugs: Perform a Plaque Reduction Assay in virus-infected cells. The prodrug should show an

    
     comparable to the parent drug if uptake and conversion are efficient. If the prodrug 
    
    
    
    is significantly higher (less potent) than the parent, it indicates a bottleneck in hydrolysis.
  • For Metabolic Modulators (mTOR): If the derivative targets mTORC1 (leucine/valine sensing), monitor p70S6K phosphorylation via Western Blot. Perform the assay in amino-acid-deprived media, then spike the derivative.

References

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.[2] [Link]

  • Ganapathy, V., et al. (1998).[4] Peptide transporters: structure, function, and regulation. Current Opinion in Nephrology and Hypertension. [Link]

  • Kim, I., et al. (2003). Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase.[5][6] Journal of Biological Chemistry. [Link]

  • Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport.[7] Advanced Drug Delivery Reviews. [Link]

  • BioIVT. (n.d.). PEPT1 (SLC15A1) Transporter Assay Protocol.[8][Link]

Sources

Application Notes and Protocols for Dipeptide Supplementation in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Approach to Overcoming Amino Acid Limitations and Enhancing Bioprocess Performance

Introduction: The Challenge of Amino Acid Delivery in Cell Culture

The optimization of cell culture media is a cornerstone of modern biopharmaceutical production and cellular research. Providing a balanced and readily available source of nutrients is critical for achieving high cell densities, maintaining cell viability, and maximizing the yield of recombinant proteins or other biological products.[1][2] While free amino acids are the fundamental building blocks for protein synthesis and cellular metabolism, several key amino acids present significant challenges in liquid media formulations.[1][3][4]

Two of the most problematic amino acids are L-glutamine and L-tyrosine. L-glutamine, a primary energy source for many cultured cells, is notoriously unstable in liquid media, spontaneously degrading into pyroglutamate and ammonia.[3][4] The accumulation of ammonia can be toxic to cells, inhibiting growth and reducing productivity.[1] L-tyrosine, an essential amino acid for protein synthesis, has very poor solubility at neutral pH, making it difficult to formulate into concentrated, pH-neutral feed media required for high-density fed-batch and perfusion cultures.[1][5]

To address these limitations, the biopharmaceutical industry is increasingly adopting the use of dipeptides as a superior alternative to free amino acids.[1][5][6] Dipeptides are small peptides composed of two amino acids joined by a peptide bond. By supplying critical amino acids in a dipeptide form, such as L-alanyl-L-glutamine or Glycyl-L-tyrosine, researchers can significantly enhance their stability and solubility, leading to improved process control and overall culture performance.[4][5][7]

This guide provides a comprehensive overview of the scientific rationale for using dipeptides in cell culture, detailed application notes for their strategic implementation, and step-by-step protocols for evaluating their impact on your specific cell lines and bioprocesses.

Scientific Background: The Rationale for Dipeptide Supplementation

Mechanism of Dipeptide Uptake and Metabolism

Mammalian cells possess specific transporters for the uptake of small peptides. Once inside the cell, these dipeptides are rapidly cleaved by intracellular peptidases, releasing the individual amino acids to be utilized in various metabolic pathways.[7][8] This intracellular release mechanism provides a controlled and efficient supply of amino acids where they are needed.

cluster_extracellular Extracellular Medium cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Dipeptide Dipeptide (e.g., Ala-Gln) PeptideTransporter Peptide Transporter Dipeptide->PeptideTransporter Uptake Dipeptide_int Dipeptide PeptideTransporter->Dipeptide_int Peptidases Peptidases Dipeptide_int->Peptidases Cleavage AminoAcid1 Amino Acid 1 (e.g., Alanine) Peptidases->AminoAcid1 AminoAcid2 Amino Acid 2 (e.g., Glutamine) Peptidases->AminoAcid2 Metabolism Cellular Metabolism & Protein Synthesis AminoAcid1->Metabolism AminoAcid2->Metabolism

Figure 1: General workflow of dipeptide uptake and intracellular processing.

Key Advantages of Dipeptide Supplementation
  • Enhanced Stability and Reduced Toxic By-products: The most well-documented application of dipeptides is the replacement of L-glutamine with a stable dipeptide like L-alanyl-L-glutamine (Ala-Gln) or Glycyl-L-glutamine (Gly-Gln).[3][4][7] This substitution prevents the spontaneous degradation of glutamine in the medium, thereby significantly reducing the accumulation of ammonia.[1][3] Lower ammonia levels reduce cellular stress, leading to improved cell growth, viability, and productivity.[1]

  • Improved Solubility for Concentrated Feeds: Dipeptides containing poorly soluble amino acids, such as L-tyrosine, exhibit dramatically increased solubility at neutral pH.[1][5] For instance, Glycyl-L-tyrosine (Gly-Tyr) is significantly more soluble than free L-tyrosine, allowing for the formulation of highly concentrated, pH-neutral feed media.[1][5] This is particularly advantageous for intensified fed-batch and perfusion processes, as it eliminates the need for separate high-pH feeds, simplifying process control and reducing the risk of batch failure due to pH excursions.[5]

  • Optimized Nutrient Delivery and Metabolism: The controlled intracellular release of amino acids from dipeptides can lead to more efficient utilization by the cell. Studies have shown that different dipeptides can have varying effects on cellular metabolism and productivity, offering an opportunity to fine-tune nutrient delivery for specific cell lines and production goals.[4][7]

Application Notes

Choosing the Right Dipeptide

The selection of a dipeptide supplement depends on the specific challenge you aim to address and the metabolic characteristics of your cell line.

Challenge Problematic Amino Acid Recommended Dipeptide(s) Primary Benefit
Media Instability L-GlutamineL-alanyl-L-glutamine (Ala-Gln), Glycyl-L-glutamine (Gly-Gln)Reduced ammonia accumulation, increased culture stability.[3][4][7]
Poor Solubility L-TyrosineGlycyl-L-tyrosine (Gly-Tyr), L-alanyl-L-tyrosine (Ala-Tyr)Enables concentrated, pH-neutral feed formulation.[1][5]
Poor Solubility L-CystineL-alanyl-L-cystine (Ala-Cys), Glycyl-L-cystine (Gly-Cys)Improved solubility and delivery of a critical amino acid for protein disulfide bond formation.
Expected Impact on Cell Culture Performance

The introduction of dipeptides into a cell culture process can have several positive effects:

  • Increased Peak Viable Cell Density (VCD): By reducing the accumulation of toxic metabolites like ammonia, dipeptides can support healthier cell growth to higher densities.[1]

  • Extended Culture Viability: The more stable and less stressful culture environment can prolong the viable phase of the culture.[7]

  • Enhanced Product Titer: Healthier, more productive cells often result in a higher yield of the target recombinant protein.[1]

  • Improved Process Robustness: Simplified feed strategies, particularly with soluble tyrosine dipeptides, lead to more consistent and reliable manufacturing processes.[5]

Experimental Protocols

The following protocols provide a framework for evaluating the benefits of dipeptide supplementation in your cell culture system. It is recommended to perform these evaluations in a small-scale model, such as shake flasks or a benchtop bioreactor system, before scaling up.

Protocol 1: Evaluation of L-alanyl-L-glutamine (Ala-Gln) to Replace L-Glutamine

Objective: To determine if replacing free L-glutamine with Ala-Gln improves cell growth, viability, and productivity by reducing ammonia accumulation.

Materials:

  • Your CHO (or other mammalian) cell line of interest.

  • Basal cell culture medium (glutamine-free formulation).

  • Sterile L-glutamine stock solution (e.g., 200 mM).

  • Sterile L-alanyl-L-glutamine (Ala-Gln) stock solution (e.g., 200 mM, on an L-glutamine molar equivalent basis).

  • Shake flasks or bioreactors.

  • Cell counter (e.g., Vi-CELL or similar).

  • Biochemistry analyzer for measuring glucose, lactate, and ammonia.

  • Assay for quantifying your product of interest (e.g., ELISA for an antibody).

Experimental Workflow:

cluster_setup Experimental Setup cluster_culture Cell Culture cluster_monitoring Daily Monitoring cluster_analysis Data Analysis A Prepare Basal Medium (Glutamine-Free) B Control Group: Add L-Glutamine (e.g., 4-8 mM final) A->B C Test Group: Add Ala-Gln (equimolar to Gln) A->C D Inoculate Cultures with Cells (e.g., 0.3 x 10^6 cells/mL) B->D C->D E Incubate under Standard Conditions (e.g., 37°C, 5% CO2, shaking) D->E F Measure: - Viable Cell Density (VCD) - Viability (%) E->F G Analyze Supernatant: - Ammonia - Glucose & Lactate - Product Titer E->G H Compare Growth Curves, Viability, Ammonia Levels, and Final Product Titer F->H G->H

Sources

Application Note: L-Valine Derivatives as Strategic Scaffolds and Prodrug Moieties in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Valine is more than a proteinogenic amino acid; it is a versatile chiral scaffold and a critical "promoiety" in modern medicinal chemistry.[1] This application note details the strategic use of L-Valine derivatives to enhance oral bioavailability via the PEPT1 transporter and to serve as hydrophobic pharmacophores in protease inhibitors. We provide validated protocols for the synthesis of L-Valine ester prodrugs, in vitro transport assays in Caco-2 models, and enzymatic stability evaluations.

The "Val-Promoiety" Strategy: Enhancing Bioavailability

The physicochemical properties of many potent antiviral and anticancer agents (polarity, low permeability) often result in poor oral bioavailability (Class III/IV in BCS). The "Val-Promoiety" strategy addresses this by esterifying the drug with L-Valine.

Mechanism of Action: The PEPT1 Vector

Unlike passive diffusion, L-Valine esters are actively transported across the intestinal epithelium by the Peptide Transporter 1 (PEPT1/SLC15A1) . The isopropyl side chain of valine is a preferred recognition motif for PEPT1. Once inside the enterocyte or the systemic circulation, the ester is hydrolyzed by Valacyclovirase (Biphenyl hydrolase-like protein, BPHL) , releasing the active parent drug and L-Valine (a non-toxic nutrient).

Case Study: Valacyclovir vs. Acyclovir[2][3][4][5]
  • Acyclovir: Bioavailability ~10–20% (Passive diffusion, saturation).

  • Valacyclovir: Bioavailability ~55% (Active transport via PEPT1).

  • Causality: The L-valyl ester mimics a dipeptide substrate, tricking the transporter into accepting the nucleoside analog.

Pathway Visualization

The following diagram illustrates the vector-mediated transport and bioactivation pathway.

PEPT1_Transport Lumen Intestinal Lumen (Low pH) PEPT1 PEPT1 Transporter (Apical Membrane) Lumen->PEPT1 Substrate Binding Enterocyte Enterocyte Cytosol PEPT1->Enterocyte Active Transport (H+ Gradient) BPHL Valacyclovirase (BPHL Enzyme) Enterocyte->BPHL Metabolic Recognition Drug Active Drug (Nucleoside) BPHL->Drug Hydrolysis Valine L-Valine (Byproduct) BPHL->Valine Hydrolysis Blood Systemic Circulation (Portal Vein) Prodrug L-Valine Ester (Prodrug) Drug->Blood Basolateral Efflux

Figure 1: Mechanism of PEPT1-mediated uptake and intracellular bioactivation of L-Valine prodrugs.

L-Valine in Peptidomimetics

Beyond prodrugs, L-Valine serves as a critical scaffold in protease inhibitors (e.g., HCV NS3/4A inhibitors, HIV protease inhibitors).[2]

  • Structural Role: The isopropyl side chain provides rigid, hydrophobic bulk that fills the S2 or S3 pockets of viral proteases, enhancing binding affinity (

    
    ).
    
  • Stereochemistry: The natural L-configuration is essential for fitting into the chiral enzymatic pockets defined by the protein backbone.

Experimental Protocols

Protocol A: Chemical Synthesis of L-Valine Ester Prodrugs

Objective: Synthesize a Valine-Ester prodrug (e.g., Valacyclovir analog) using Steglich Esterification. Safety: DCC is a potent allergen; handle in a fume hood.

Materials:

  • Parent Drug (containing primary/secondary -OH)

  • N-Cbz-L-Valine (Z-Val-OH) or N-Boc-L-Valine

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)[3][4][5]

  • Anhydrous DMF (Dimethylformamide)

  • Pd/C (10%) and H2 gas (for Cbz deprotection) or TFA (for Boc deprotection)

Workflow:

  • Coupling Reaction:

    • Dissolve N-Cbz-L-Valine (1.2 eq) in anhydrous DMF under Nitrogen.

    • Add DCC (1.2 eq) at 0°C. Stir for 30 mins to form the O-acylisourea intermediate.

    • Add the Parent Drug (1.0 eq) and DMAP (0.1 eq).

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by TLC (formation of new spot, disappearance of starting material).

    • Filter off the dicyclohexylurea (DCU) precipitate.[6]

    • Concentrate filtrate and purify via silica gel column chromatography (DCM/MeOH gradient).

  • Deprotection (Cbz Removal):

    • Dissolve the intermediate in MeOH/THF.

    • Add 10% Pd/C (10% w/w of substrate).

    • Stir under H2 atmosphere (balloon pressure) for 4–6 hours.

    • Filter through Celite to remove catalyst.[6][5]

    • Evaporate solvent to yield the L-Valine ester prodrug.

  • Salt Formation:

    • Dissolve in minimal EtOH, add 1M HCl in ether to precipitate the Hydrochloride salt (increases stability).

Synthesis_Workflow Step1 Activation: N-Cbz-Val-OH + DCC (0°C, DMF) Step2 Coupling: Add Drug-OH + DMAP (RT, 24h) Step1->Step2 Step3 Purification: Filter DCU -> Silica Column Step2->Step3 Step4 Deprotection: H2 / Pd/C (Hydrogenolysis) Step3->Step4 Step5 Final Product: L-Val-Drug Ester HCl Salt Step4->Step5

Figure 2: Synthetic workflow for L-Valine ester prodrugs via Steglich esterification.

Protocol B: In Vitro PEPT1 Uptake Assay (Caco-2)

Objective: Validate that the synthesized prodrug is a substrate for PEPT1. Cell Model: Caco-2 cells (human colorectal adenocarcinoma) differentiate into enterocyte-like monolayers expressing PEPT1.

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size).

    • Culture for 21 days to ensure differentiation and tight junction formation.

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Value must be >250 Ω·cm² .

  • Buffer Preparation:

    • Apical Buffer (Donor): MES buffer, pH 6.0 (PEPT1 is H+-gradient dependent).

    • Basolateral Buffer (Receiver): HEPES buffer, pH 7.4.[7]

  • Transport Assay:

    • Wash monolayers with respective buffers.[7]

    • Add Prodrug (1 mM) to the Apical chamber.

    • Incubate at 37°C.

    • Sample 50 µL from the Basolateral chamber at 15, 30, 60, and 90 min.

  • Competitive Inhibition (Specificity Check):

    • Run a parallel well with Prodrug + Gly-Sar (10 mM) .

    • Interpretation: If Gly-Sar (a known PEPT1 substrate) significantly reduces prodrug transport, the mechanism is PEPT1-mediated.

  • Analysis:

    • Quantify drug concentration via HPLC-UV or LC-MS/MS.

    • Calculate Apparent Permeability (

      
      ).
      

Data Analysis Table Template:

CompoundApical pHBasolateral pH

Inhibition by Gly-Sar?
Parent Drug6.07.4< 1.0 (Low)No
L-Val-Prodrug 6.0 7.4 > 10.0 (High) Yes (>50%)
L-Val-Prodrug7.47.4~ 2.0 (Reduced)N/A

Note: Transport at pH 6.0 should be significantly higher than at pH 7.4 due to the proton gradient required by PEPT1.

Protocol C: Enzymatic Stability Assay

Objective: Determine the half-life (


) of the prodrug in plasma and liver fractions to ensure it releases the active drug.

Procedure:

  • Prepare Human Plasma or Liver S9 Fraction (1 mg protein/mL) in PBS (pH 7.4).

  • Pre-incubate at 37°C for 5 min.

  • Spike with Prodrug (Final conc: 10 µM).

  • Aliquots (50 µL) taken at 0, 5, 15, 30, 60 min.

  • Quench immediately with cold Acetonitrile (containing Internal Standard).

  • Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln[concentration] vs. time. Slope =

    
    . 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield Steric hindrance of Valine isopropyl groupUse stronger coupling agents (e.g., HATU) or convert Valine to Acid Chloride/Fluoride before coupling.
Racemization Base-catalyzed proton abstraction during couplingMaintain low temperature (0°C) during DMAP addition. Use additives like HOBt.
No Uptake in Caco-2 Low PEPT1 expressionEnsure cells are post-confluent (21 days). Verify PEPT1 expression with Western Blot or Gly-Sar control.
Rapid Hydrolysis in Buffer Chemical instabilityEnsure buffers are free of esterase contamination. Store stock solutions in DMSO at -20°C.

References

  • Valaciclovir - Wikipedia. Chemistry and Pharmacology of Valacyclovir.Link

  • BenchChem Technical Support. Synthesis and Troubleshooting of Valacyclovir Hydrochloride.Link

  • Han, H.K., et al. (1998). "Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter." Pharmaceutical Research. Link

  • Tsume, Y., et al. (2008). "Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters."[7] Molecules. Link

  • Prasad, V.V.N.K.V., et al. (2008). "An Efficient and Large Scale Process for Synthesis of Valacyclovir." Asian Journal of Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Integrity of -Branched Amino Acids

Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers.[1]

The Valine Paradox: Sterics vs. Kinetics

Why is L-Valine so difficult? L-Valine, along with Isoleucine and Threonine, is a


-branched amino acid. The bulk of the isopropyl group is located immediately adjacent to the 

-carbon. In peptide synthesis, this creates a "Valine Paradox":
  • Steric Hindrance: The bulky side chain physically shields the carbonyl carbon, significantly slowing down the nucleophilic attack by the incoming amine (the desired coupling reaction).

  • Kinetic Window: Because the desired reaction is slow, the "window of opportunity" for side reactions opens wide. The most dangerous of these is the intramolecular cyclization to form a 5(4H)-oxazolone (azlactone), which leads directly to racemization.

The Golden Rule: To save L-Valine, you must accelerate the coupling (


) so it outcompetes the oxazolone formation (

).

The Mechanism of Failure

Racemization is rarely random; it is a specific chemical failure. Understanding the pathway is the only way to prevent it.

The Oxazolone Pathway

When you activate the carboxyl group of L-Valine (using DIC, HATU, etc.), you create a highly reactive ester. If the incoming amine is slow to react (due to Valine's bulk), the carbonyl oxygen of the amide backbone can attack the activated ester, forming a 5-membered oxazolone ring.

  • The Danger: The

    
    -proton on the oxazolone ring is highly acidic (
    
    
    
    ). Weak bases present in the mixture can easily abstract this proton, creating a resonance-stabilized enolate that loses chirality. When it reprotonates, it does so as a racemic mixture.
Visualizing the Kinetic Competition

ValineRacemization Start Fmoc-L-Val-OH (Activated Ester) Product L-Peptide (Desired) Start->Product Path A: Fast Coupling (k_couple) Oxazolone 5(4H)-Oxazolone (Intermediate) Start->Oxazolone Path B: Slow Coupling (Steric Delay) Amine Incoming Amine (R-NH2) Amine->Start Nucleophilic Attack Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base-Catalyzed Proton Abstraction Racemic DL-Peptide (Impurity) Enolate->Racemic Reprotonation

Caption: Figure 1: The Kinetic Fork. Path A (Green) represents the desired coupling. Path B (Red) occurs when Valine's steric bulk delays Path A, allowing the activated ester to cyclize into the racemization-prone oxazolone.

Critical Control Points (Troubleshooting)

A. Reagent Selection: The "Oxyma" Standard

Old protocols often use HOBt (1-hydroxybenzotriazole). For Valine, HOBt is often insufficient.

  • Recommendation: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Why? Oxyma Pure lowers the

    
     of the leaving group, making the active ester more reactive toward the amine (accelerating 
    
    
    
    ) while simultaneously suppressing the oxazolone cyclization better than HOBt [1].
  • Advanced Option: COMU is a uronium salt based on Oxyma. It is currently considered one of the most effective reagents for coupling sterically hindered amino acids with minimal racemization [2].

B. The Base Trap: Collidine vs. DIPEA

This is the most common user error.

  • The Error: Using DIPEA (Diisopropylethylamine) or TEA (Triethylamine) with sensitive couplings.

  • The Fix: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[2]

  • Mechanism: DIPEA is a strong, relatively unhindered base that can abstract the

    
    -proton from the oxazolone. Collidine is a weaker, sterically hindered base.[1][2][3][4] It is strong enough to neutralize the acid generated during activation but too bulky to effectively abstract the shielded 
    
    
    
    -proton of Valine [3].
C. Temperature Control
  • Protocol: Perform the activation and the first 30 minutes of coupling at 0°C .

  • Why? Racemization has a higher activation energy than coupling. Lowering the temperature suppresses the side reaction (

    
    ) significantly more than it slows the coupling (
    
    
    
    ).

Troubleshooting Guide & FAQs

Scenario 1: "I see 10-15% D-Valine in my final product."
Diagnostic CheckCorrective Action
Coupling Reagent? If using HBTU/HATU, switch to DIC/Oxyma Pure or COMU/Collidine .
Base Used? If using DIPEA, switch to 2,4,6-Collidine .[3][4]
Pre-activation? Stop pre-activating. Add the base last or use in-situ activation. Prolonged time between activation and amine addition guarantees oxazolone formation.
Solvent? Avoid pure DMF if possible. A mixture of DCM/DMF (1:1) reduces the polarity, which destabilizes the ionic transition state of the racemization pathway.
Scenario 2: "My coupling is too slow, so I increased the temperature."
  • Verdict: Dangerous.

  • Explanation: Heating a Valine coupling is the fastest way to racemize it.

  • Solution: Instead of heat, use double coupling (repeat the reaction with fresh reagents) or use a more potent activation system like COMU at room temperature.

Scenario 3: "Can I use DMAP to catalyze the reaction?"
  • Verdict: NEVER.

  • Explanation: DMAP (4-Dimethylaminopyridine) is a "racemization catalyst." It forms a highly reactive N-acylpyridinium intermediate that is extremely prone to oxazolone formation and base-catalyzed enolization.

Validation Protocol: Marfey's Method

You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate L-Val and D-Val peptides. Use Marfey's Method for definitive proof.

Principle: Derivatization of the amino acid hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[5][6] This converts enantiomers (L vs D) into diastereomers (L-L vs L-D), which have different physical properties and separate easily on standard HPLC columns.

Step-by-Step Protocol:

  • Hydrolysis: Hydrolyze peptide (0.5 mg) in 6M HCl (100 µL) at 110°C for 24h. Dry under vacuum.

  • Derivatization:

    • Resuspend in 50 µL

      
      .
      
    • Add 20 µL 1M

      
      .[6]
      
    • Add 100 µL 1% FDAA in acetone.

    • Incubate at 40°C for 1 hour .

  • Quench: Add 10 µL 2M HCl to stop the reaction. Dilute with acetonitrile.[7]

  • Analysis: Inject on C18 HPLC (UV 340 nm).

    • Result: L-Val-FDAA elutes earlier; D-Val-FDAA elutes later (typically). Calculate % D-isomer area under the curve.

Decision Tree for Valine Coupling

ValineDecisionTree Start Start: Coupling L-Valine CheckPos Is Valine at C-Terminus? Start->CheckPos CTermYes Yes (Esterification) CheckPos->CTermYes Yes CTermNo No (Amide Bond) CheckPos->CTermNo No MethodEster Use MSNT/Melm or Symmetric Anhydride (Avoid Base) CTermYes->MethodEster CheckReagent Select Coupling System CTermNo->CheckReagent Standard Standard: DIC + Oxyma Pure CheckReagent->Standard Routine Difficult Difficult/Steric: COMU + Collidine CheckReagent->Difficult High Sterics CheckBase Base Selection Critical Standard->CheckBase Difficult->CheckBase BaseRule Avoid DIPEA/TEA Use Collidine or NMM CheckBase->BaseRule

Caption: Figure 2: Optimization Workflow. A logical path to selecting the correct conditions based on the position of Valine and the difficulty of the sequence.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[3][8][9] Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization". Journal of Organic Chemistry.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's Reagent for Chiral Amino Acid Analysis: A Review". Amino Acids.[1][3][4][7][10][11][12][13][14][15][16]

Sources

Technical Support Center: Overcoming Aggregation of L-Valine-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Hydrophobic Aggregation &


-Sheet Formation in Valine-Rich Sequences

Introduction: The "Beta-Branch Barrier"

Welcome to the technical support module for hydrophobic peptide synthesis. If you are here, you are likely experiencing "difficult sequences"—peptides that fail to couple, elute as broad humps, or gelate immediately upon reconstitution.

The Core Issue: L-Valine (along with Isoleucine and Threonine) is


-branched. The bulkiness adjacent to the backbone restricts conformational freedom. In repeating sequences (e.g., poly-Val) or alternating hydrophobic motifs (e.g., Val-Ala-Val), these residues drive the formation of intermolecular 

-sheets
via hydrogen bonding between the amide backbones of adjacent chains.

This is not just a solubility issue; it is a structural phenomenon that occurs during synthesis (causing deletion sequences) and after purification (causing irreversible precipitation). This guide provides the protocols to disrupt these networks.

Module 1: Synthesis Troubleshooting (SPPS)

FAQ: Why does my coupling efficiency drop drastically after 5-6 residues?

Diagnosis: You are likely encountering "On-Resin Aggregation."[1] As the peptide chain grows, the hydrophobic Valine residues interact with neighbors on the resin, forming


 stacks.[1][2] This collapses the resin matrix and sterically hides the N-terminus from the incoming activated amino acid.
Protocol A: Structural Disruption (The "Kink" Strategy)

The most effective method is to physically prevent


-sheet alignment using backbone modifiers.

1. Pseudoproline Dipeptides (


Pro) 
Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline.[3][4][5] They induce a cis-amide bond, creating a "kink" in the backbone that prevents the linear alignment required for 

-sheets.[5]
  • Implementation: Replace a Val-Ser or Val-Thr junction in your sequence with a pre-formed Fmoc-Val-Ser(

    
    Me,Me pro)-OH dipeptide.
    
  • Frequency: Insert one pseudoproline every 5–7 residues in hydrophobic regions.

2. Hmb/Dmb Backbone Protection If your sequence lacks Ser/Thr, use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on Glycine or Alanine residues. This places a bulky group on the amide nitrogen, physically blocking the hydrogen bond donor required for aggregation.

Protocol B: The "Magic Mixture" & Chaotropes

If structural modification is impossible, you must alter the solvation environment to disrupt H-bonds.

Standard Coupling vs. Chaos-Optimized Coupling

ParameterStandard ProtocolAggregation-Busting Protocol
Solvent DMF or NMPNMP + 0.8M LiCl (Lithium ions disrupt H-bonds)
Activator HBTU/DIEAHATU/HOAt/TMP (Stronger activation)
Temperature Ambient (

)

(Microwave or water bath)
Additives NoneDMSO (10-20%) or Perchlorate Salts
Visual Workflow: Optimizing SPPS for Valine-Rich Peptides

SPPS_Optimization Start Sequence Analysis: High Val/Ile Content? Check_SerThr Contains Ser/Thr? Start->Check_SerThr Use_PsiPro Insert Pseudoproline (Fmoc-Val-Ser-psi-Pro) Check_SerThr->Use_PsiPro Yes Check_Gly Contains Gly/Ala? Check_SerThr->Check_Gly No Synthesis Proceed with Synthesis (Double Coupling) Use_PsiPro->Synthesis Use_Hmb Use Hmb/Dmb Backbone Protection Check_Gly->Use_Hmb Yes Chem_Mod Chemical Modulation: Use NMP + 0.8M LiCl Heat to 75°C Check_Gly->Chem_Mod No Use_Hmb->Synthesis Chem_Mod->Synthesis

Caption: Decision tree for selecting the correct aggregation-disruption strategy during Solid Phase Peptide Synthesis (SPPS).

Module 2: Purification & Solubilization

FAQ: My peptide dissolves in DMSO but precipitates immediately when injected into the HPLC (Water/Acetonitrile).

Diagnosis: This is the "Crash-Out" effect. The hydrophobic peptide is soluble in the organic layer but aggregates faster than it can disperse when it hits the aqueous mobile phase.

Protocol: The HFIP "Reset" & Exchange

Hexafluoro-2-propanol (HFIP) is the "nuclear option" for disaggregating amyloid-like peptides. It dissolves


-sheets but is incompatible with most downstream bioassays.

Step-by-Step Solubilization for HPLC:

  • Dissolution: Dissolve the crude peptide in 100% HFIP (or pure TFA if HFIP is unavailable). Ensure the solution is perfectly clear.

  • Sonication: Sonicate for 5–10 minutes to break physical aggregates.

  • Solvent Exchange (Crucial):

    • Method A (Evaporation): Evaporate the HFIP under nitrogen flow. The peptide will form a thin film. Re-dissolve this film in 6M Guanidine HCl or Acetic Acid .

    • Method B (Co-injection): If injecting directly, dilute the HFIP solution 1:1 with Isopropanol (IPA) before injection.

  • HPLC Conditions:

    • Column: Use a C4 or C3 column (C18 is too hydrophobic and will irreversibly bind Val-rich peptides).

    • Temperature: Heat the column to

      
       . This is critical to maintain solubility during the run.[6]
      
Solvent Compatibility Matrix
SolventSolubilizing PowerHPLC CompatibilityNotes
Water PoorHighPromotes aggregation in Val-peptides.
Acetonitrile (ACN) ModerateHighStandard organic modifier.
DMSO HighModerateViscous; causes high backpressure.
HFIP Excellent LowMust be diluted/removed. Dissolves amyloids.
6M Guanidine HighLowSalt must be desalted; not for MS.
Formic Acid GoodHighGood alternative to TFA for MS sensitivity.

Module 3: Storage & Stability

FAQ: My peptide was pure, but after lyophilization and storage, it won't dissolve again.

Diagnosis: Lyophilization induced "irreversible aggregation." As water is removed, the local concentration of peptide increases, forcing hydrophobic domains together. If they form a stable


-sheet solid, they may not re-dissolve.
Protocol: Prevention of Storage Aggregation
  • Net Peptide Content (NPC): Do not dry to 100% dryness if possible. Leave a trace of moisture or store as a frozen aliquot in solution if stability permits.

  • TFA Removal: Ensure all TFA is removed (TFA salts can promote aggregation). Perform an HCl exchange before the final freeze-dry.

  • Reconstitution:

    • Add 0.1% NH4OH (if peptide is acidic) or Acetic Acid (if basic) to aid initial wetting.

    • Always add the organic solvent (ACN/DMSO) first to wet the hydrophobic core, then slowly add water.

References

  • Mutter, M., et al. (1995). "Pseudoprolines: A new tool for the synthesis of difficult sequences." Journal of the American Chemical Society, 117(26), 7057-7058.

  • Hyde, C., et al. (1994). "Some 'difficult sequences' made easy: A study of interchain association in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 43(5), 431-440.

  • Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult peptides'." Chemical Society Reviews, 45, 631-654.

  • Sigma-Aldrich Technical Guides. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis."

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science, 10(10), 581-591.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of N-Acylated L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of N-acylated L-Valine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up their synthesis processes. This guide provides in-depth technical information, field-proven insights, and practical, step-by-step protocols to ensure the successful and efficient production of N-acylated L-Valine.

I. Introduction to N-Acylated L-Valine Synthesis

N-acylated L-Valine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The acylation of the primary amine of L-Valine modifies its chemical properties, making it a versatile building block.[1] While the synthesis is conceptually straightforward, challenges can arise, particularly when scaling up the reaction from the lab bench to pilot or production scale. This guide will address common issues and provide robust solutions.

The most prevalent methods for N-acylation of L-Valine involve the use of acylating agents such as acyl chlorides or anhydrides.[2][3] The choice of reagent and reaction conditions significantly impacts yield, purity, and the overall efficiency of the process.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-acylation of L-Valine?

The two most widely employed methods for the N-acylation of L-Valine are:

  • Reaction with an Acyl Chloride (Schotten-Baumann Reaction): This classic method involves reacting L-Valine with an acyl chloride in the presence of a base, typically in a biphasic system of water and an organic solvent.[4][5][6] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4][7]

  • Reaction with an Acid Anhydride: This method utilizes an acid anhydride, such as acetic anhydride for N-acetyl-L-valine, often in an aqueous or acidic medium.[1][2] This approach avoids the generation of corrosive HCl gas.

Q2: How do I choose between an acyl chloride and an acid anhydride?

The choice of acylating agent depends on several factors:

FeatureAcyl ChlorideAcid Anhydride
Reactivity Highly reactive, often leading to faster reaction times.Generally less reactive than acyl chlorides.
Byproducts Generates hydrochloric acid (HCl), which must be neutralized.[4]Generates a carboxylic acid, which is less corrosive than HCl.
Handling Often moisture-sensitive and corrosive.Can be easier to handle, though still requires care.
Cost & Availability Varies depending on the specific acyl chloride.Acetic anhydride is readily available and cost-effective for acetylation.
Selectivity High reactivity can sometimes lead to side reactions if not controlled properly.Generally offers good selectivity for N-acylation.

Q3: What is the role of the base in the Schotten-Baumann reaction?

The base, typically aqueous sodium hydroxide or pyridine, serves two primary functions in the Schotten-Baumann reaction[4][5][8]:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[4][7]

  • Equilibrium Shift: By consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[4]

Q4: Can I perform the N-acylation without protecting the carboxylic acid group of L-Valine?

Yes, in most cases, it is not necessary to protect the carboxylic acid group of L-Valine during N-acylation. The amine group is a stronger nucleophile than the carboxylate anion, leading to preferential acylation at the nitrogen atom.[3] However, under certain conditions, the formation of mixed anhydrides can occur, but this is generally not a major side reaction in standard N-acylation protocols.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of N-acylated L-Valine.

Problem 1: Low Product Yield

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Acylating Agent: Ensure a slight molar excess of the acylating agent is used to drive the reaction to completion.

    • Inadequate Mixing: In biphasic systems (Schotten-Baumann), vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.

    • Low Reaction Temperature: While some reactions are performed at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat can promote side reactions.

    • Incorrect pH: In the Schotten-Baumann reaction, maintaining the appropriate alkaline pH is critical for neutralizing the generated HCl.[2]

  • Hydrolysis of Acylating Agent:

    • Acyl chlorides and anhydrides are susceptible to hydrolysis, especially in aqueous basic solutions. The acylating agent should be added gradually to the reaction mixture to ensure it reacts with the L-Valine rather than with water.[2]

  • Product Loss During Workup and Purification:

    • Precipitation/Crystallization: Ensure the pH is adjusted correctly to precipitate the N-acylated L-Valine, which is often least soluble at its isoelectric point. Cooling the solution can further enhance crystallization.[2]

    • Extraction: If using an extraction-based workup, ensure the appropriate solvent and pH are used to partition the product effectively. Multiple extractions may be necessary.

Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions:

  • Dipeptide Formation:

    • This can occur if the N-acylated L-Valine product reacts with another molecule of L-Valine. This is more likely to be an issue in peptide synthesis but can be minimized in simple acylations by controlling the stoichiometry and reaction conditions.

  • Over-acylation (Diacylation):

    • While less common for the primary amine of valine, it's a theoretical possibility under harsh conditions. Using a controlled amount of the acylating agent can prevent this.

  • Racemization:

    • While L-Valine is relatively robust to racemization, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, can potentially lead to some loss of stereochemical integrity. It is advisable to keep reaction times and temperatures to the minimum necessary for complete conversion.

  • Unreacted Starting Materials:

    • This is often a sign of an incomplete reaction. Refer to the solutions for "Low Product Yield."

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions:

  • Oily Product Instead of a Solid:

    • This can be due to the presence of impurities that inhibit crystallization. Try re-dissolving the oil in a suitable solvent and re-precipitating, or consider a chromatographic purification method. "Salting out" by adding a saturated salt solution can sometimes induce precipitation.

  • Poor Filterability:

    • If the precipitated product is very fine or gelatinous, it can be difficult to filter. Allowing the product to crystallize slowly without agitation can lead to larger, more easily filterable crystals. Using a filter aid like celite may also be beneficial.

  • Co-precipitation of Salts:

    • During workup, salts can co-precipitate with the product. Ensure the product is thoroughly washed with cold water or an appropriate solvent to remove any inorganic salts.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-Valine using Acetic Anhydride

This protocol is adapted from established methods for the N-acetylation of amino acids.[1][2]

Materials:

  • L-Valine

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Deionized Water

  • 30% Sodium Hydroxide Solution

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and pH probe, dissolve L-Valine (1 equivalent) in deionized water.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 8.0-9.0 by the dropwise addition of 30% sodium hydroxide solution.[2]

  • Acylation: While maintaining the temperature and pH, slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the vigorously stirred solution. Continue to add sodium hydroxide solution as needed to maintain the pH in the desired range.

  • Reaction Monitoring: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. The reaction can be monitored by TLC or HPLC.

  • Acidification: Once the reaction is complete, carefully acidify the solution to a pH of approximately 1.5-2.0 with concentrated hydrochloric acid.[2] This will protonate the carboxylic acid and precipitate the N-acetyl-L-valine.

  • Crystallization and Isolation: Cool the acidified solution in an ice bath to promote crystallization. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of N-Benzoyl-L-Valine via the Schotten-Baumann Reaction

This protocol is a representative example of the Schotten-Baumann acylation of an amino acid.[4][8]

Materials:

  • L-Valine

  • Benzoyl Chloride

  • 10% Sodium Hydroxide Solution

  • Dichloromethane (or other suitable organic solvent)

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolution: Dissolve L-Valine (1 equivalent) in 10% sodium hydroxide solution in a reaction vessel.

  • Addition of Acylating Agent: Cool the solution in an ice bath. In a separate flask, dissolve benzoyl chloride (1.1 equivalents) in dichloromethane. Add the benzoyl chloride solution to the aqueous L-Valine solution with vigorous stirring.

  • Reaction: Continue to stir the biphasic mixture vigorously for 1-2 hours. The reaction is typically exothermic, so maintain the temperature with the ice bath.

  • Workup: After the reaction is complete, separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the N-benzoyl-L-valine.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum.

V. Scale-Up Considerations

Scaling up the synthesis of N-acylated L-Valine from the laboratory to an industrial scale presents several challenges:

  • Heat Management: The N-acylation reaction is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent temperature runaways, which could lead to side reactions or product degradation. The use of jacketed reactors with precise temperature control is essential.

  • Mass Transfer: In the biphasic Schotten-Baumann reaction, efficient mixing is critical for good mass transfer between the aqueous and organic phases. The type of impeller and stirring speed must be optimized for the larger reactor volume.

  • Reagent Addition: The rate of addition of the acylating agent becomes more critical at scale to control the reaction rate and temperature. Automated dosing systems are recommended for precise and controlled addition.

  • Workup and Isolation: Handling large volumes of liquids and solids during workup and isolation requires appropriate equipment, such as large-scale filtration and drying apparatus (e.g., filter-dryers).

  • Safety: Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handling these reagents on a large scale requires appropriate personal protective equipment (PPE) and engineering controls, such as closed-system transfers. The generation of HCl gas in the Schotten-Baumann reaction also needs to be managed with a suitable scrubbing system.

VI. Analytical Characterization

To ensure the quality and purity of the synthesized N-acylated L-Valine, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the product and any impurities. Chiral HPLC can be used to confirm the enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch).

  • Melting Point Analysis: As a preliminary indicator of purity.

VII. Visualizations

Workflow for N-Acylation of L-Valine

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis L_Valine L-Valine Reaction_Vessel Reaction Vessel L_Valine->Reaction_Vessel Solvent_Base Solvent & Base (e.g., H2O, NaOH) Solvent_Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Reaction_Vessel Slow Addition Filtration Filtration & Washing Acidification->Filtration Precipitate Drying Drying Filtration->Drying Final_Product N-Acylated L-Valine Drying->Final_Product QC_Analysis QC Analysis (HPLC, NMR, MS) Final_Product->QC_Analysis

Caption: General workflow for the synthesis of N-acylated L-Valine.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_incomplete Incomplete Reaction Causes cluster_workup Workup Loss Causes start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Incomplete workup_loss Investigate Workup/Purification check_reaction->workup_loss Complete stoichiometry Incorrect Stoichiometry? (Add more acylating agent) incomplete->stoichiometry Possible Cause mixing Poor Mixing? (Increase agitation) incomplete->mixing Possible Cause temp_ph Suboptimal Temp/pH? (Optimize conditions) incomplete->temp_ph Possible Cause hydrolysis Reagent Hydrolysis? (Control addition rate) incomplete->hydrolysis Possible Cause precipitation Incomplete Precipitation? (Adjust pH, cool longer) workup_loss->precipitation Possible Cause extraction Inefficient Extraction? (Check solvent/pH, repeat) workup_loss->extraction Possible Cause solubility Product Soluble in Wash? (Use cold solvent, minimize volume) workup_loss->solubility Possible Cause

Caption: Diagnostic flowchart for troubleshooting low product yield.

VIII. References

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Lodder, M., Wang, B., & Hecht, S. M. (2005). The N-pentenoyl protecting group for aminoacyl-tRNAs. Methods, 36(3), 245–251. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Meldal, M., & Barany, G. (2001). Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. Organic Letters, 4(1), 127–130. Retrieved from [Link]

  • Adam, Z. R., Bhattacharjee, N., Mizuuchi, R., & Szostak, J. W. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 16033–16042. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Adam, Z. R., Bhattacharjee, N., Mizuuchi, R., & Szostak, J. W. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society, 138(49), 16033–16042. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Ronwin, E. (1951). Direct Acylation of α-Amino Acids and Dipeptides. Journal of Organic Chemistry, 16(10), 1547–1552. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. Retrieved from

  • Canadian Science Publishing. (n.d.). n-acylated amino acid imino chlorides and a qualitative - study of ring closure among n-acylamino acid. Retrieved from [Link]

  • Bonatech. (n.d.). Valine Purification. Retrieved from [Link]

  • Google Patents. (n.d.). Valine purification method. Retrieved from

  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]

  • Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). L-Valine, N-acetyl-. Retrieved from [Link]

  • PMC. (n.d.). Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones. Retrieved from [Link]

  • PMC. (2021, August 30). Engineering of microbial cells for L-valine production: challenges and opportunities. Retrieved from [Link]

  • COFCO Technology & Industry. (n.d.). L-Valine Production Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Acylation: Videos & Practice Problems. Retrieved from [Link]

  • ResearchGate. (2021, August 24). (PDF) Engineering of microbial cells for L-valine production: challenges and opportunities. Retrieved from [Link]

  • Google Patents. (n.d.). High-purity L-valine as well as preparation method and application thereof. Retrieved from

  • Royal Society of Chemistry. (2025, November 28). Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning me. Retrieved from [Link]

  • RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]

  • Wikipedia. (n.d.). Acylation. Retrieved from [Link]

  • YouTube. (2019, November 5). General Reactivity of Amino Acids. Retrieved from [Link]

  • MDPI. (2025, February 19). Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. Retrieved from [Link]

  • PMC. (2020, March 17). Improvement of l-Valine Production by Atmospheric and Room Temperature Plasma Mutagenesis and High-Throughput Screening in Corynebacterium glutamicum. Retrieved from [Link]

  • Metabo-Profile. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

  • ACS Publications. (2008, December 5). Compound-Specific Nitrogen Isotope Analysis of d-Alanine, l-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Retrieved from [Link]

  • PNAS. (n.d.). Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Retrieved from [Link]

Sources

Validation & Comparative

"Comparative analysis of L-Valine and its N-acyl derivatives"

[1][2][3][4]

Executive Summary

This guide provides a technical evaluation of L-Valine (Val) versus its N-acylated derivatives, specifically focusing on the functional shift from zwitterionic amino acids to anionic surfactants and prodrugs. For researchers in drug delivery and formulation science, the N-acylation of L-Valine represents a critical "molecular switch." It eliminates the zwitterionic character, significantly altering lipophilicity (LogP), thermal stability, and enzymatic susceptibility. This analysis categorizes derivatives into Short-Chain (e.g., N-Acetyl-L-Valine) used for kinetic resolution and prodrugs, and Long-Chain (e.g., N-Lauroyl-L-Valine) used as biocompatible surfactants.

Physicochemical Profiling

The fundamental difference between L-Valine and its derivatives lies in the masking of the

Table 1: Comparative Property Matrix
PropertyL-Valine (Parent)N-Acetyl-L-Valine (Short-Chain)N-Lauroyl-L-Valine (Long-Chain)
CAS Number 72-18-496-81-137461-98-2
Molecular Weight 117.15 g/mol 159.18 g/mol ~299.45 g/mol
Physical State White Crystalline SolidWhite Crystalline PowderWaxy Solid / Powder
Ionic Character Zwitterionic (pH 7)Anionic (Carboxylate)Anionic (Amphiphilic)
Melting Point ~315°C (Decomposes)163–167°C50–60°C
Solubility (Water) ~88 mg/mL (25°C)37.1 mg/mLLow (Micelle formation)
LogP (Lipophilicity) -2.26 (Hydrophilic)0.30 (Intermediate)> 4.0 (Lipophilic)
pKa (Carboxyl) 2.323.65~3.8
Primary Application Cell culture, NutritionChiral resolution, ProdrugsBiosurfactants, Cosmetics

Analytic Insight: The drastic drop in melting point from L-Valine to N-Acetyl-L-Valine (over 140°C difference) indicates the loss of strong intermolecular ionic lattice forces typical of zwitterions. This makes N-acyl derivatives far easier to process in melt-extrusion or lipid-based formulations.

Synthesis & Structural Integrity

The synthesis of N-acyl derivatives typically employs the Schotten-Baumann reaction conditions or anhydride methods. The choice of acylating agent determines the chain length and subsequent application.

Mechanism of Action: N-Acylation

The following diagram illustrates the conversion of L-Valine to N-Acetyl-L-Valine using acetic anhydride.[1] This pathway highlights the preservation of stereochemistry (L-configuration), which is critical for biological recognition.

SynthesisPathwayLValL-Valine(Zwitterion)IntermediateTetrahedralIntermediateLVal->IntermediateNucleophilic Attack(pH > 9)ReagentAcetic Anhydride(Ac2O)Reagent->IntermediateProductN-Acetyl-L-Valine(Anionic)Intermediate->ProductEliminationByproductAcetic AcidIntermediate->Byproduct

Figure 1: Synthesis of N-Acetyl-L-Valine via acetylation.[1] The reaction requires basic conditions to ensure the amine is unprotonated and nucleophilic.

Biological & Pharmacological Performance[5][6]

Metabolic Stability and Prodrug Potential

N-Acetyl-L-Valine functions as a reversible derivative. In vivo, it is recognized by Aminoacylase I (ACY-1) , a zinc-dependent metalloenzyme found abundantly in the kidney and liver. This makes N-acetylation an effective "prodrug" strategy to protect the amine group during transit or to alter absorption kinetics.

  • Enzyme Specificity: ACY-1 is highly stereoselective for L-amino acids. It will hydrolyze N-Acetyl-L-Valine but leave N-Acetyl-D-Valine intact. This property is industrially utilized for the optical resolution of racemic valine mixtures.

  • Kinetics: The hydrolysis follows Michaelis-Menten kinetics.[2] The acetyl group is cleaved to release free L-Valine and Acetate.

HydrolysisPathwaySubstrateN-Acetyl-L-ValineComplexEnzyme-SubstrateComplexSubstrate->ComplexBindingEnzymeAminoacylase I(Zn2+ Dependent)Enzyme->ComplexComplex->EnzymeRegenerationLValFree L-Valine(Bioactive)Complex->LValHydrolysisAcetateAcetateComplex->Acetate

Figure 2: Enzymatic cleavage of N-Acetyl-L-Valine by Aminoacylase I, releasing the bioactive amino acid.

Surface Activity (Long-Chain Derivatives)

When the acyl chain length increases (e.g., N-Lauroyl, C12), the derivative behaves as an anionic surfactant.

  • Critical Micelle Concentration (CMC): N-Lauroyl-L-Valine exhibits a CMC significantly lower than Sodium Dodecyl Sulfate (SDS), indicating superior efficiency.

  • Mildness: Unlike sulfate-based surfactants, N-acyl amino acids maintain the pH of the skin mantle and are less irritating, making them ideal for sensitive pharmaceutical formulations.

Experimental Protocols

Protocol A: Synthesis of N-Acetyl-L-Valine

Objective: To synthesize high-purity N-Acetyl-L-Valine for use as a standard or intermediate.

  • Dissolution: Dissolve 0.1 mol of L-Valine in 100 mL of Glacial Acetic Acid in a round-bottom flask.

  • Addition: Slowly add 0.12 mol of Acetic Anhydride dropwise under continuous stirring.

    • Note: The reaction is exothermic. Maintain temperature below 40°C to prevent racemization.

  • Reflux: Heat the mixture to 100°C for 2 hours.

  • Evaporation: Remove excess solvent (acetic acid/anhydride) under reduced pressure (Rotavap).

  • Crystallization: Redissolve the oily residue in a minimum amount of hot water. Cool to 4°C overnight.

  • Filtration: Collect white crystals via vacuum filtration. Wash with ice-cold water.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol B: Enzymatic Hydrolysis Assay (Self-Validating)

Objective: To verify the biological cleavage of the N-acetyl group using a colorimetric endpoint.

  • Principle: The Ninhydrin reagent reacts only with free amines (L-Valine) to produce a purple color (Ruhemann's purple). It does not react with N-Acetyl-L-Valine. Therefore, color generation is directly proportional to enzymatic activity.

  • Reagents:

    • Substrate Solution: 10 mM N-Acetyl-L-Valine in Phosphate Buffer (pH 7.5).

    • Enzyme: Aminoacylase I (commercial grade, e.g., from Aspergillus or Porcine Kidney).

    • Ninhydrin Reagent: 2% solution in ethanol.

Workflow:

  • Incubation: Mix 1 mL Substrate Solution with 10 µL Enzyme solution. Incubate at 37°C.

  • Sampling: At t=0, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Quenching: Add 100 µL of 10% Trichloroacetic acid (TCA) to stop the reaction.

  • Detection: Add 500 µL Ninhydrin reagent. Heat at 100°C for 10 minutes.

  • Validation:

    • Control: Substrate without enzyme must remain colorless (validates N-acyl integrity).

    • Sample: Purple color intensity indicates hydrolysis. Measure Absorbance at 570 nm.

References

  • PubChem. (2025).[3] N-Acetyl-L-valine | C7H13NO3.[1][3][4] National Library of Medicine. [Link]

  • Journal of Chemical & Engineering Data. (2024). Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents. American Chemical Society.[5] [Link]

  • Colloids and Surfaces A. (2008). Effect of the side chain of N-acyl amino acid surfactants on micelle formation. [Link]

  • Bioscience, Biotechnology, and Biochemistry. (2003). Purification and Characterization of a Novel Aminoacylase from Streptomyces mobaraensis. [Link][2]

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies Against L-Valine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and reproducibility of experimental data. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies against L-Valine and its structurally similar analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer supporting data to guide your antibody validation process.

The Significance of L-Valine and the Challenge of its Analogs

L-Valine is an essential branched-chain amino acid (BCAA) crucial for muscle growth, tissue repair, and energy production.[1][2] Its distinct isopropyl side chain contributes to its hydrophobic nature, often burying it within the core of proteins to maintain their three-dimensional structure.[1][][4] The biological importance of L-Valine necessitates the development of highly specific antibodies for its detection and quantification in various biological matrices.

Common L-Valine analogs that may exhibit cross-reactivity include:

  • L-Isoleucine: Differs by the position of a methyl group on the side chain.

  • L-Leucine: Possesses an isobutyl side chain, which is a structural isomer of L-Valine's isopropyl group.

  • L-Norvaline: A straight-chain analog of L-Valine.

  • D-Valine: The D-enantiomer of L-Valine.[1]

The subtle structural differences between these molecules are the primary drivers of potential antibody cross-reactivity.

The Molecular Basis of Antibody Cross-Reactivity

Antibody-antigen binding is a highly specific interaction dictated by the complementarity of the antibody's paratope and the antigen's epitope.[6][7] Cross-reactivity arises when an antibody recognizes and binds to an epitope on a non-target molecule that is structurally similar to the target antigen's epitope.[5][8] This "molecular mimicry" can lead to false-positive results and inaccurate quantification in immunoassays.

The following diagram illustrates the concept of antibody cross-reactivity with L-Valine and a structural analog.

cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody Antibody L-Valine L-Valine Antibody->L-Valine High Affinity L-Valine_structure L-Valine (Target Antigen) L-Valine->L-Valine_structure Antibody2 Antibody L-Isoleucine L-Isoleucine Antibody2->L-Isoleucine Lower Affinity L-Isoleucine_structure L-Isoleucine (Analog) L-Isoleucine->L-Isoleucine_structure

Caption: Specific vs. Cross-Reactive Antibody Binding.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

Several immunoassays can be employed to determine the cross-reactivity of an antibody. The choice of method depends on the required sensitivity, throughput, and the nature of the information sought (e.g., qualitative vs. quantitative).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for quantifying antibody-antigen interactions.[5][9] A competitive ELISA format is particularly well-suited for cross-reactivity studies.[5]

Principle: In a competitive ELISA, the analog's ability to compete with the primary antigen (L-Valine) for binding to a limited amount of antibody is measured. The degree of cross-reactivity is inversely proportional to the signal generated.

Experimental Workflow:

cluster_0 Competitive ELISA Workflow A Coat plate with L-Valine conjugate B Add mixture of anti-L-Valine antibody and L-Valine analog A->B C Incubate to allow competition B->C D Wash to remove unbound reagents C->D E Add enzyme-linked secondary antibody D->E F Wash E->F G Add substrate and measure signal F->G

Caption: Competitive ELISA Workflow for Cross-Reactivity.

Data Interpretation: The results are typically presented as a percentage of cross-reactivity, calculated using the concentration of the analog required to cause a 50% inhibition of the maximum signal (IC50) compared to the IC50 of L-Valine.

% Cross-Reactivity = (IC50 of L-Valine / IC50 of Analog) x 100

Antibody LotTarget AntigenCompeting AnalogIC50 (µM)% Cross-Reactivity
Ab-Val-01L-ValineL-Valine1.5100%
L-Isoleucine305%
L-Leucine752%
D-Valine>1000<0.15%
Ab-Val-02L-ValineL-Valine2.1100%
L-Isoleucine258.4%
L-Leucine902.3%
D-Valine>1000<0.21%

Causality Behind Experimental Choices:

  • Choice of Conjugate: L-Valine is conjugated to a carrier protein (e.g., BSA) for efficient coating onto the ELISA plate. The same conjugation chemistry should ideally be used for any analog conjugates if a direct ELISA comparison is performed.

  • Antibody Concentration: The concentration of the primary antibody is a critical parameter and should be optimized to be in the linear range of the assay's standard curve.

  • Blocking: Blocking unoccupied sites on the plate is essential to prevent non-specific binding of the antibodies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[10][11] It is a powerful tool for characterizing antibody-antigen binding affinity and specificity.[12][13]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One interactant (e.g., the antibody) is immobilized on the chip, and the other (the antigen or analog) is flowed over the surface.

Experimental Workflow:

cluster_1 SPR Workflow A Immobilize anti-L-Valine antibody on sensor chip B Inject L-Valine (analyte) at various concentrations A->B C Measure association (ka) and dissociation (kd) rates B->C D Regenerate sensor surface C->D E Repeat steps B-D with each L-Valine analog D->E F Calculate affinity (KD) for each interaction E->F

Caption: Western Blot Workflow for Specificity Testing.

Data Interpretation: The presence of a band at the expected molecular weight of the analog-protein conjugate indicates cross-reactivity. The intensity of the band can provide a semi-quantitative measure of the degree of cross-reactivity relative to the L-Valine conjugate.

Causality Behind Experimental Choices:

  • Choice of Carrier Protein: Using different carrier proteins for each conjugate helps to ensure that the antibody is binding to the amino acid and not the carrier.

  • Loading Controls: Including a loading control (e.g., an antibody against the carrier protein) is crucial for semi-quantitative analysis.

  • Antibody Dilution: The primary antibody dilution should be optimized to provide a strong signal for the target antigen with minimal background.

Detailed Experimental Protocols

Competitive ELISA Protocol
  • Coating: Coat a 96-well microplate with 100 µL/well of L-Valine-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of L-Valine and each analog in assay buffer (blocking buffer). Add 50 µL of each dilution to the wells.

  • Primary Antibody Addition: Immediately add 50 µL of the anti-L-Valine antibody (at a pre-optimized concentration) to each well.

  • Incubation: Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Read Absorbance: Read the absorbance at 450 nm.

SPR Protocol
  • Chip Preparation: Activate a CM5 sensor chip according to the manufacturer's instructions.

  • Antibody Immobilization: Immobilize the anti-L-Valine antibody onto the sensor surface using standard amine coupling chemistry to a target level of ~2000 RU.

  • Kinetic Analysis:

    • Inject a series of concentrations of L-Valine (e.g., 0.1 nM to 100 nM) over the sensor surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each injection with a low pH glycine solution.

  • Analog Testing: Repeat the kinetic analysis for each L-Valine analog.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the ka, kd, and KD values.

Western Blot Protocol
  • Sample Preparation: Prepare L-Valine-KLH, L-Isoleucine-OVA, and L-Leucine-HSA conjugates. Dilute each conjugate in Laemmli sample buffer.

  • SDS-PAGE: Load 1 µg of each conjugate into the wells of a 12% polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-L-Valine antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Conclusion and Recommendations

The comprehensive characterization of antibody cross-reactivity is a non-negotiable aspect of antibody validation. For anti-L-Valine antibodies, a multi-pronged approach utilizing ELISA, SPR, and Western blotting provides a robust and reliable assessment of specificity.

  • Competitive ELISA is an excellent high-throughput method for initial screening and quantitative comparison of cross-reactivity.

  • SPR offers invaluable in-depth kinetic data, providing a precise measure of binding affinity. [14]* Western Blotting serves as a valuable qualitative confirmation of specificity, particularly when the amino acids are presented in the context of a protein conjugate.

By understanding the principles behind these techniques and carefully designing experiments, researchers can confidently select and validate antibodies with the required specificity for their L-Valine-related research, ensuring the accuracy and reliability of their findings.

References

  • NeoBiotechnologies. (2023, November 30). How to Validate Antibodies with Western Blot on a Budget.
  • Cooper, M. A. (2003). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
  • Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example.
  • Twist Bioscience. Affinity Ranking and Epitope Binning by SPR.
  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • Rapid Novor Inc. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis.
  • Sartorius. Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry.
  • Eurofins Discovery.
  • Pillai-Kastoori, L., et al. (2020). Antibody validation for Western blot: By the user, for the user. PMC - NIH.
  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?.
  • Kurien, B. T., & Scofield, R. H. (2015). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry.
  • Biosensor Core, University of Pennsylvania. Testing the Specificity of an Antibody for a Protein.
  • Abcam. (2025, March 6). Five pillars to determine antibody specificity.
  • Absolute Antibody. (2021, June 28).
  • Jackson ImmunoResearch. (2022, May 24). Western blotting guide: Part 5, Primary Antibodies.
  • Cell Signaling Technology. (2022, March 2).
  • SeraCare. Technical Guide for ELISA.
  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide.
  • Thermo Fisher Scientific. ELISA technical guide and protocols.
  • Abcam. Sandwich ELISA protocol.
  • ResearchGate. (2025, August 9). Cross-reactivity of insulin analogues with three insulin assays.
  • Study.com. Valine | Structure, Function & Significance.
  • PubMed. (2024, February 15). Cross-reaction mediated by distinct key amino acid combinations in the complementary-determining region (CDR) of a monoclonal antibody.
  • National Center for Biotechnology Inform
  • Vandenabeele-Trambouze, O., et al. (2002).
  • BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses.
  • Creative Peptides. Valine Amino Acids: Properties, Function, Benefits, and Sources.
  • Loi, P. K., et al. (2015). Generation of a novel monoclonal antibody that recognizes the alpha (α)-amidated isoform of a valine residue. PMC - PubMed Central.
  • Al-Masoud, R., et al. (2023). Low cross reactivity between wild type and deamidated AAV can lead to false negative results in immune monitoring T-cell assays. Frontiers.
  • ChemicalBook. (2026, February 3). L-Valine.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. Immunology and Evolution of Infectious Disease - NCBI.
  • Vojdani, A., & Vojdani, E. (2021).
  • Parhami-Seren, B., et al. (1983). Fine specificity of antibodies to the synthetic polypeptide poly(L-tyrosine, L-glutamic acid)-poly(DL-alanine)--poly(L-lysine) and its ordered analogs as followed by solid-phase radioimmunoassay. PubMed.
  • Biocompare. Anti-Leucine Antibody Products.
  • BenchChem. (2025). Comparative Analysis of Antibody Cross-Reactivity Against Peptides Containing p-amino-D-phenylalanine.
  • van der Kant, R., et al. (2025).
  • Byzova, N. A., et al. (2021).
  • Yu, D., et al. (2021).
  • Integral Molecular. Antibody Cross-Reactivity Case Study.

Sources

High-Resolution Structural Elucidation of L-Abu-L-Val: A Comparative NMR Strategy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: L-Valine, N-[(2S)-2-amino-1-oxobutyl]- Common Name: L- ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminobutyryl-L-valine (L-Abu-L-Val)
CAS Registry Number:  3918-94-3 (Generic dipeptide class ref) / Specific sequence confirmation[1][2]

Executive Summary: The Analytical Challenge

In drug development and metabolic profiling, distinguishing dipeptides from their isobaric isomers (e.g., L-Val-L-Abu vs. L-Abu-L-Val) or physical mixtures is critical.[2] Mass Spectrometry (MS) provides mass accuracy but often fails to unambiguously resolve the sequence of isomers without complex fragmentation (MS/MS).[1]

This guide compares the "performance" of standard 1D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H NMR  against a Integrated 2D NMR Workflow  (COSY, HSQC, HMBC) for the structural confirmation of N-[(2S)-2-amino-1-oxobutyl]-L-Valine . We demonstrate that while 1D NMR is prone to ambiguity due to spectral overlap in the methyl region, the 2D NMR protocol offers a self-validating, legally defensible structural confirmation.

Comparative Analysis: 1D vs. 2D NMR Efficacy

The following table summarizes the diagnostic power of each technique specifically for the L-Abu-L-Val dipeptide.

FeatureMethod A: 1D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H NMR
Method B: 2D Homonuclear (COSY/TOCSY) Method C: 2D Heteronuclear (HSQC/HMBC)
Residue Identification Low. Methyl signals (0.8–1.0 ppm) of Val and Abu overlap heavily.[1][2]High. Traces spin systems: Val (Doublet) vs. Abu (Triplet) methyls are distinct via coupling.[2]High. Disperses overlapping protons into the carbon dimension.
Sequence Confirmation None. Cannot prove which amino acid is N-terminal vs. C-terminal.Low. Only NOESY can suggest proximity; no through-bond proof of linkage.[2]Definitive. HMBC correlates the Amide NH of Val to the Carbonyl of Abu.
Stereochemistry Inferred. Based on coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1][2]
Moderate. Coupling patterns help, but limited.N/A. (Requires NOESY/ROESY for spatial confirmation).
Confidence Level Presumptive Probable Absolute

Detailed Structural Elucidation Protocol

Chemical Logic & Spin Systems

To confirm the structure L-Abu-L-Val , we must resolve two distinct spin systems and the peptide linkage.[2][3]

  • Fragment A (N-Terminus): (2S)-2-aminobutyryl (Abu) [2]

    • Structure:

      
      
      
    • Diagnostic Feature: The methyl group is a triplet (coupled to

      
      ).
      
  • Fragment B (C-Terminus): L-Valine (Val)

    • Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      [1][2]
      
    • Diagnostic Feature: The methyl groups are doublets (coupled to

      
      ).
      
Experimental Workflow (DMSO-d6)

Why DMSO-d6? Unlike ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, DMSO-d6 preserves the amide proton (

) signals.[1][2] The Valine

doublet is the "anchor" for sequencing the peptide via HMBC.
Step 1: 1H-1H COSY (Correlation Spectroscopy)

Objective: Establish the connectivity within each amino acid side chain.

  • Abu System: Look for the correlation chain:

    
     (Methyl).[1]
    
    • Key Distinction: The

      
       of Abu is a methylene (2H), showing diastereotopic splitting.
      
  • Val System: Look for the correlation chain:

    
     (Methyls).[1]
    
    • Key Distinction: The

      
       of Val is a methine (1H).
      
Step 2: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)

Objective: Assign carbon chemical shifts and resolve overlapping protons.

  • Methyl Region (0.8 - 1.0 ppm): HSQC separates the Abu methyl carbon (approx. 10 ppm) from Val methyl carbons (approx. 18-19 ppm).[2]

Step 3: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) - THE DECIDER

Objective: Prove the peptide bond linkage (


).[1]
  • The "Golden" Correlation: You must observe a cross-peak between the Valine Amide NH proton and the Abu Carbonyl Carbon .

  • Directionality: This confirms Abu is the acyl donor (N-term) and Val is the amine acceptor (C-term).[2]

Visualization of Logic Flow

The following diagram illustrates the decision matrix for confirming the structure.

NMR_Workflow Sample Unknown Sample (Suspected L-Abu-L-Val) Exp_1D Experiment 1: 1D 1H NMR (DMSO-d6) Sample->Exp_1D Decision_1 Are Methyls Resolved? Exp_1D->Decision_1 Exp_COSY Experiment 2: COSY/TOCSY (Define Spin Systems) Decision_1->Exp_COSY No (Overlap) Decision_1->Exp_COSY Yes (Ambiguous) Analysis_Spin Identify Side Chains: 1. Abu (-CH2-CH3) 2. Val (-CH-(CH3)2) Exp_COSY->Analysis_Spin Exp_HMBC Experiment 3: HMBC (Sequence Linkage) Analysis_Spin->Exp_HMBC Validation Critical Check: Val-NH -> Abu-C=O correlation? Exp_HMBC->Validation Result_Confirmed CONFIRMED: N-[(2S)-2-amino-1-oxobutyl]-L-Valine Validation->Result_Confirmed Yes Result_Fail REJECT: Sequence Scrambled or Impurity Validation->Result_Fail No

Caption: Figure 1. Logical workflow for structural confirmation of dipeptides using 2D NMR, highlighting the critical HMBC validation step.

Supporting Experimental Data (Simulated)

The following data represents the expected chemical shifts and correlations for L-Abu-L-Val in DMSO-d6. This serves as a reference standard for validation.

Table 1: Diagnostic NMR Assignment[3][4]
ResidueAtomngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(ppm)
key HMBC Correlations (H

C)
Abu (1)

(N-term)
~8.10Broad s-


-CH
3.85m~54.0


-CH

1.75m (multiplet)~25.0


-CH

0.92t (triplet) ~9.5

C=O[1] (Carbonyl) --~169.0 Target for Val-NH
Val (2) NH (Amide) 8.25 d (doublet) -

(Abu)
,


-CH
4.15dd~58.0


-CH
2.05m (septet-like)~30.0


-CH

(a/b)
0.88 / 0.90d (doublet) ~18.5 / 19.5

COOH~12.5Broad~173.0-

Note: Exact shifts vary with concentration and pH.[2] The relative positions and correlations are the constants.

Experimental Protocol

Sample Preparation[2][5]
  • Mass: Weigh 5–10 mg of the solid peptide.

  • Solvent: Dissolve in 600

    
    L of DMSO-d6  (99.9% D).[1][2]
    
    • Critical: Do not use

      
       initially, as amide protons will exchange with deuterium and disappear, making the HMBC linkage check impossible.
      
  • Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).[1][2]

  • COSY: Magnitude mode, 2048 x 256 points.[3]

  • HSQC: Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ).
    • Result: Abu ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -CH
      
      
      
      will be negative (blue); Val
      
      
      -CH and all Methyls will be positive (red).[1][2]
  • HMBC: Optimized for long-range coupling (

    
     Hz).[1][2] Set relaxation delay (
    
    
    
    ) to >1.5s to allow relaxation of amide protons.

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3] (Authoritative text on 2D NMR pulse sequences).

  • Wüthrich, K. (1986).[2] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[2] (Foundational text for peptide sequential assignment).

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 107475, L-Valyl-L-valine (Analogous Structure Reference). Retrieved from [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135-140.[2] (Standard for chemical shift calibration).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. Wiley.[2][3] (General guide for interpreting spin systems).

Sources

Safety Operating Guide

L-Valine, N-[(2S)-2-amino-1-oxobutyl]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Characterization

L-Valine, N-[(2S)-2-amino-1-oxobutyl]- is chemically identified as the dipeptide L-2-Aminobutyryl-L-Valine (L-Abu-L-Val) . While comprised of non-toxic amino acid residues, laboratory stewardship mandates that this substance be managed as regulated chemical waste rather than general refuse.

This directive overrides "drain disposal" habits often associated with biological buffers. Even if non-toxic, peptide accumulation in wastewater systems increases Biological Oxygen Demand (BOD) and can interfere with municipal water treatment. Furthermore, in drug development contexts, this dipeptide is often an intermediate or a degradation product; therefore, it must be treated with Universal Precautions assuming potential biological activity until validated otherwise.

Chemical Profile & Classification
ParameterData
Chemical Name N-[(2S)-2-amino-1-oxobutyl]-L-valine
Common Synonyms L-Abu-L-Val; L-alpha-aminobutyryl-L-valine
Component Residues L-2-Aminobutyric acid (Abu) + L-Valine (Val)
Physical State Solid (Lyophilized powder) or Liquid (in solution)
Solubility Water-soluble; sparingly soluble in non-polar organics
RCRA Hazard Code Non-Hazardous (Not Listed under P or U lists)
Waste Stream Non-Regulated Organic / Bio-Organic
Disposal Method High-Temperature Incineration (Preferred)

Operational Safety & Pre-Disposal Logic

The "Cradle-to-Grave" Stewardship Model

As scientists, we are responsible for the compound from synthesis/receipt to final destruction. The primary risk with L-Abu-L-Val is not acute toxicity, but cross-contamination and regulatory non-compliance .

Key Safety Directives:

  • PPE Standard: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.

  • Inhalation Control: If handling the lyophilized powder in quantities >100 mg, utilize a fume hood or a powder containment balance enclosure to prevent sensitization.

  • Segregation: Do not mix peptide waste with:

    • Oxidizers (e.g., Nitric Acid) – Risk of exothermic nitration.

    • Bio-hazardous waste (Red Bags) – Unless the peptide was used with infectious agents.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your specific sample state.

DisposalWorkflow Start Waste Identification: L-Abu-L-Val Sample StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid Solution StateCheck->LiquidPath Wet SolidBin Solid Chemical Waste Bin (Label: Non-Haz Peptide) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Buffers/Water Organic Organic / Mixed Solvent SolventCheck->Organic HPLC Mobile Phase/Synthesis pHCheck Check pH (Must be 5 - 9) Aqueous->pHCheck OrgWaste Organic Waste Carboy (Red Label - Halogenated/Non-Halogenated) Organic->OrgWaste Final EHS Pickup & Incineration SolidBin->Final Adjust Neutralize with Dilute HCl or NaOH pHCheck->Adjust pH <5 or >9 AqWaste Aqueous Waste Carboy (Blue/White Label) pHCheck->AqWaste pH OK Adjust->AqWaste AqWaste->Final OrgWaste->Final

Caption: Logical decision tree for segregating L-Abu-L-Val waste based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder)

Use this for expired stock, spilled powder, or contaminated weighing boats.

  • Containment: Transfer the powder into a screw-top jar or a heavy-duty polyethylene bag. Double-bagging is recommended to prevent dispersion.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "L-Valine, N-[(2S)-2-amino-1-oxobutyl]- (Peptide)"

    • Hazard: Check "None" or "Irritant" (precautionary).

  • Disposal: Place in the Solid Chemical Waste drum.

    • Note: Do not place in "Biohazard/Sharps" containers unless the peptide is co-mingled with human blood/tissue.

Protocol B: Aqueous Liquid Waste (Buffers/Media)

Use this for leftover stock solutions or dissolved experimental residues.

  • Validation (The "Self-Check"): Dip a pH strip into the solution.

    • If pH is < 5 or > 9 : Neutralize carefully with dilute Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) to bring it to pH ~7. This prevents dangerous gas generation when mixed with other wastes.

  • Segregation: Pour into the designated Aqueous Waste Carboy .

    • Critical: Ensure this carboy does not contain heavy metals (Mercury, Arsenic) or high concentrations of oxidizers.

  • Rinsing: Triple-rinse the original vessel with a small volume of water and add the rinsate to the waste carboy.

Protocol C: Organic Liquid Waste (HPLC/Synthesis)

Use this for peptides dissolved in Acetonitrile, Methanol, or DMF.

  • Classification: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetonitrile).

  • Transfer: Pour into the corresponding Organic Solvent Waste container.

  • No pH Adjustment: Do not attempt to neutralize organic waste streams; this can cause precipitation or phase separation.

Emergency Procedures (Spill Response)

In the event of a spill >500 mg (Solid) or >100 mL (Liquid):

  • Isolate: Mark the area.

  • PPE: Don double nitrile gloves and N95 respirator (if powder is airborne).

  • Neutralization (Liquid): Absorb with vermiculite or standard "General Purpose" spill pads.

  • Cleanup (Powder): Cover with wet paper towels to prevent dust generation, then wipe up.

  • Disposal: All cleanup materials (gloves, paper towels, pads) go into the Solid Chemical Waste bin.

Regulatory Context & Compliance

Although L-Abu-L-Val is not a "Listed Waste" (P-list or U-list) under the US EPA Resource Conservation and Recovery Act (RCRA), it falls under the "Cradle-to-Grave" liability.

  • EPA Classification: Non-hazardous chemical waste.

  • Best Practice: Incineration. This ensures the complete destruction of the peptide bond, eliminating any potential for environmental accumulation or bioactive effects.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-[(2S)-2-amino-1-oxobutyl]-
Reactant of Route 2
Reactant of Route 2
L-Valine, N-[(2S)-2-amino-1-oxobutyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.